molecular formula C25H30ClN5O3 B15570044 Brezivaptan CAS No. 1370444-22-6

Brezivaptan

Katalognummer: B15570044
CAS-Nummer: 1370444-22-6
Molekulargewicht: 484.0 g/mol
InChI-Schlüssel: YCLGGNJZGIFVKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ANC-501 is under investigation in clinical trial NCT05439603 (ANC-501 in the Treatment of Adults With Major Depressive Disorder).
ANC-501 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Eigenschaften

CAS-Nummer

1370444-22-6

Molekularformel

C25H30ClN5O3

Molekulargewicht

484.0 g/mol

IUPAC-Name

2-[3-(3-chlorophenyl)-1-[4-(2-morpholin-4-ylethyl)phenyl]-5-oxo-1,2,4-triazol-4-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C25H30ClN5O3/c1-18(2)27-23(32)17-30-24(20-4-3-5-21(26)16-20)28-31(25(30)33)22-8-6-19(7-9-22)10-11-29-12-14-34-15-13-29/h3-9,16,18H,10-15,17H2,1-2H3,(H,27,32)

InChI-Schlüssel

YCLGGNJZGIFVKX-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Preclinical Pharmacological Profile of TS-121: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TS-121, with the active ingredient THY1773, is a novel, potent, and selective vasopressin V1B (V1B) receptor antagonist under investigation as an adjunctive treatment for major depressive disorder (MDD). The vasopressin system, particularly the V1B receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric conditions like MDD. By blocking the V1B receptor, TS-121 is hypothesized to normalize HPA axis hyperactivity and thereby exert antidepressant effects. This technical guide provides a comprehensive overview of the preclinical pharmacological data that form the basis for the clinical development of TS-121.

Mechanism of Action

TS-121 acts as a selective antagonist at the vasopressin V1B receptor. In the anterior pituitary, vasopressin, along with corticotropin-releasing factor (CRF), stimulates the release of adrenocorticotropic hormone (ACTH). This process is primarily mediated by the V1B receptor. By blocking this receptor, TS-121 inhibits the action of vasopressin, leading to a reduction in ACTH release and subsequent downstream effects on adrenal steroid production. This targeted action on the HPA axis is the principal mechanism underlying its potential therapeutic effects in MDD.[1]

cluster_pituitary Pituitary Action Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary releases CRF & AVP Adrenal Adrenal Cortex Pituitary->Adrenal releases ACTH Cortisol Cortisol Adrenal->Cortisol releases CRF CRF AVP Vasopressin (AVP) V1B V1B Receptor AVP->V1B binds to ACTH ACTH Cortisol->Hypothalamus Negative Feedback Cortisol->Pituitary Negative Feedback TS121 TS-121 (THY1773) TS121->V1B blocks V1B->ACTH stimulates release

Caption: Signaling pathway of the HPA axis and the mechanism of action of TS-121.

In Vitro Pharmacology

The in vitro pharmacological profile of THY1773, the active component of TS-121, demonstrates its high potency and selectivity for the V1B receptor.

ParameterValueReceptor/SystemSource
IC50 3.51 nMHuman V1B Receptor[2]
Selectivity Negligible interaction with 74 other receptors, transporters, and ion channels up to 10 µMBroad panel screening[2]

These data highlight the specific targeting of the V1B receptor by THY1773 with minimal off-target activity, suggesting a favorable safety profile.

Experimental Protocols

V1B Receptor Binding Assay (General Protocol)

A representative protocol for determining the in vitro potency of a V1B receptor antagonist would involve a competitive radioligand binding assay.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Cell Membranes expressing human V1B receptor Incubate Incubate components at a specified temperature and duration Membrane->Incubate Radioligand Radiolabeled V1B Ligand (e.g., [3H]-AVP) Radioligand->Incubate THY1773 THY1773 (TS-121) (varying concentrations) THY1773->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 value Count->Analyze

Caption: General workflow for a V1B receptor competitive binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the recombinant human V1B receptor.

  • Assay Components: The assay includes the prepared cell membranes, a specific radioligand for the V1B receptor (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the test compound (THY1773).

  • Incubation: The components are incubated together to allow for competitive binding between the radioligand and the test compound to the V1B receptors.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Preclinical Pharmacokinetics

The pharmacokinetic properties of THY1773 have been evaluated in preclinical species, demonstrating its suitability for oral administration.

ParameterRatDogHumanSource
Oral Bioavailability 46.4%45.0%N/A[2][3]
Plasma Protein Binding 89.2%89.6%98.3%[1][3]
Blood-to-Plasma Ratio 0.8220.8460.540[1][3]
Brain-to-Plasma Ratio (at 1h) 0.2N/AN/A[3]
Pituitary-to-Plasma Ratio (at 1h) 4.7N/AN/A[3]
Permeability (Papp in PAMPA at pH 6.2) 128.9 (10-6 cm/s)N/AN/A[3]

The high permeability suggests good absorption from the gastrointestinal tract. The notable accumulation in the pituitary gland, the primary site of action, is consistent with the drug's targeted mechanism.[3]

Experimental Protocols

Oral Bioavailability Study (General Protocol)

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis IV Administer THY1773 intravenously to one group Sample Collect blood samples at various time points IV->Sample PO Administer THY1773 orally to another group PO->Sample Measure Measure plasma concentrations of THY1773 Sample->Measure Calculate Calculate AUC for both IV and PO administration Measure->Calculate Bioavailability Determine Oral Bioavailability (%F = (AUC_PO / AUC_IV) * 100) Calculate->Bioavailability

Caption: Workflow for determining oral bioavailability in preclinical species.

Methodology:

  • Animal Groups: Two groups of animals (e.g., rats or dogs) are used.

  • Dosing: One group receives THY1773 intravenously (IV), while the other group receives it orally (PO).

  • Blood Sampling: Blood samples are collected from both groups at predetermined time points after administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of THY1773 is measured using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both IV and PO administration.

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated as the ratio of the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration, multiplied by 100.

In Vivo Efficacy

The antidepressant-like effects of THY1773 have been demonstrated in rodent models of depression, particularly those associated with HPA axis dysregulation.

Forced Swim Test in Corticosterone-Treated Rats

In a model where depressive-like behavior is induced by chronic corticosterone (B1669441) administration, THY1773 has been shown to decrease immobility time in the forced swim test.[1][2] This effect is observed at doses that correspond to a V1B receptor occupancy of over 50% in the anterior pituitary.[1]

Experimental Protocols

Forced Swim Test (General Protocol)

cluster_induction Induction of Depressive-like State (Optional) cluster_treatment Treatment cluster_test Forced Swim Test cluster_measurement Measurement & Analysis CORT Chronic Corticosterone Administration Treatment Administer Vehicle or THY1773 (TS-121) CORT->Treatment PreTest Day 1: Pre-test session (e.g., 15 min swim) Treatment->PreTest Test Day 2: Test session (e.g., 5 min swim) PreTest->Test Record Record swimming, climbing, and immobility time Test->Record Compare Compare immobility time between treatment groups Record->Compare

Caption: Experimental workflow for the forced swim test in rodents.

Methodology:

  • Induction of Depressive-like State (if applicable): Animals are treated with a regimen known to induce depressive-like behaviors, such as chronic corticosterone injections.

  • Treatment: Animals are administered either the vehicle or THY1773 at various doses.

  • Pre-test Session: On the first day of the test, animals are placed in a cylinder of water for a set period (e.g., 15 minutes) to induce a state of behavioral despair.

  • Test Session: On the following day, the animals are returned to the water cylinder for a shorter period (e.g., 5 minutes), and their behavior is recorded.

  • Behavioral Scoring: The duration of immobility (floating without struggling), swimming, and climbing behaviors are scored by a trained observer or using an automated tracking system.

  • Data Analysis: The immobility time is compared between the vehicle-treated and THY1773-treated groups to assess the antidepressant-like effect of the compound.

The preclinical pharmacological profile of TS-121 (THY1773) demonstrates that it is a potent and highly selective V1B receptor antagonist with favorable pharmacokinetic properties for oral administration. The compound effectively engages its target in the anterior pituitary and exhibits antidepressant-like efficacy in animal models of depression that are relevant to HPA axis dysfunction. These robust preclinical data provide a strong rationale for the ongoing clinical development of TS-121 as a novel therapeutic agent for major depressive disorder.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Brezivaptan (THY-1773)

Introduction

This compound, also known as THY-1773 and TS-121, is a potent and selective, orally active, non-peptide antagonist of the vasopressin V1B receptor.[1][2] Developed by Taisho Pharmaceutical, it has been investigated primarily for the adjunctive treatment of major depressive disorder (MDD).[1][2][3] The rationale for its development stems from the crucial role of the arginine vasopressin (AVP) V1B receptor in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in patients with depression.[2] By blocking the V1B receptor, this compound aims to normalize HPA axis hyperactivity.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was guided by a pharmacophore model based on a series of vasopressin V1B receptor antagonists. Using computational methods, researchers identified the 1,2,4-triazol-3-one ring system as a suitable scaffold capable of extending three side chains in a desirable orientation for receptor binding. This led to the synthesis and optimization of a series of compounds, culminating in the identification of THY-1773 (this compound) as a lead candidate with a high affinity and selectivity for the V1B receptor.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent and highly selective antagonism of the human V1B receptor.

ParameterValueReceptor/SystemNotes
IC50 3.51 nMHuman V1B ReceptorFunctional antagonism.
Selectivity >10 µM74 other receptors, transporters, and ion channelsDemonstrates high selectivity for the V1B receptor.

Data sourced from a 2020 presentation at the American Chemical Society National Meeting.

Preclinical Pharmacokinetics of THY-1773

The pharmacokinetic profile of this compound has been evaluated in several preclinical species and in humans.

ParameterRatDogHuman
Oral Bioavailability 46.4%45.0%Favorable PKs observed in Phase 1
Plasma Protein Binding 89.2%89.6%98.3%
Blood-to-Plasma Ratio 0.8220.8460.540
Brain-to-Plasma Ratio (1h post-dose) 0.2--
Pituitary-to-Plasma Ratio (1h post-dose) 4.7--

Data from Inatani S, et al. (2021). Biopharmaceutics & Drug Disposition.

Experimental Protocols

Synthesis of this compound (THY-1773)

The synthesis of this compound involves the reaction of a key intermediate with morpholine (B109124). While a detailed, multi-step synthesis from basic starting materials is not fully disclosed in the public domain, the final step is described in patent literature.

Final Synthesis Step:

The synthesis of 2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide (this compound) is achieved through the reaction of a precursor compound with morpholine.

  • Reactants:

    • Compound prepared in Reference Example P-I1 (the specific structure of this precursor is not publicly detailed, but it contains the core triazolone structure with a leaving group on the ethyl side chain).

    • Morpholine

    • N,N-diisopropylethylamine (DIPEA)

    • Acetonitrile (B52724) (MeCN) as solvent.

  • Procedure:

    • A mixture of the precursor compound (100 mg), morpholine (0.03 mL), and N,N-diisopropylethylamine (0.35 mL) in acetonitrile (3.00 mL) is prepared.

    • The reaction mixture is stirred overnight at an external temperature of 80°C.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by washing with a solvent mixture of ethyl acetate (B1210297) and n-hexane (1:4 v/v) with stirring.

    • Further purification can be achieved by column chromatography (e.g., silica (B1680970) gel with a mobile phase of chloroform/methanol) and preparative thin-layer chromatography (PTLC).[3]

  • Characterization:

    • Mass Spectrometry (ESI-MS): m/z 484 [M+H]⁺.[3]

    • ¹H-NMR (600 MHz, CDCl₃) δ (ppm): 1.20 (6H, d, J=6.4 Hz), 2.48-2.67 (6H, m), 2.80-2.88 (2H, m), 3.76 (4H, br. s.), 4.06-4.13 (1H, m), 4.36 (2H, s), 6.37-6.45 (1H, m), 7.31 (2H, d, J=8.3 Hz), 7.46-7.50 (1H, m), 7.51-7.55 (1H, m), 7.74-7.77 (1H, m), 7.85-7.88 (1H, m), 7.94 (2H, d, J=8.7 Hz).[3]

V1B Receptor Functional Antagonism Assay (Calcium Mobilization)

This protocol describes a general method for determining the functional antagonist activity of a compound like this compound at the Gq-coupled V1B receptor by measuring changes in intracellular calcium.

  • Materials:

    • HEK293 cells stably expressing the human V1B receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Probenecid (B1678239) (to inhibit dye leakage).

    • Arginine Vasopressin (AVP) as the agonist.

    • This compound (THY-1773) as the antagonist.

    • Fluorescence microplate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Seed the V1B-expressing HEK293 cells into 96- or 384-well black-walled, clear-bottom assay plates and culture overnight to allow for cell attachment.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

      • Remove the culture medium from the cells and add the dye loading buffer.

      • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

    • Compound Incubation:

      • Prepare serial dilutions of this compound in the assay buffer.

      • Add the this compound dilutions to the appropriate wells of the assay plate.

      • Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Agonist Stimulation and Data Acquisition:

      • Prepare a solution of AVP in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

      • Place the assay plate in the fluorescence microplate reader.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Use the instrument's liquid handler to add the AVP solution to all wells simultaneously.

      • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

    • Data Analysis:

      • The increase in fluorescence intensity upon AVP addition corresponds to the intracellular calcium concentration.

      • Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the response with AVP alone.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_0 AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds Gq11 Gq/11 Protein V1BR->Gq11 Activates This compound This compound (THY-1773) This compound->V1BR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC ACTH_release ACTH Release PKC->ACTH_release Promotes

Caption: V1B Receptor Signaling Pathway and this compound's Mechanism of Action.

G cluster_workflow Experimental Workflow cluster_assays Biological Characterization start Starting Materials synthesis Multi-step Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification structure_verification Structure Verification (NMR, MS) purification->structure_verification final_compound This compound (THY-1773) structure_verification->final_compound binding_assay Receptor Binding Assay (Determine Ki, Selectivity) functional_assay Functional Assay (Calcium Mobilization, Determine IC50) pk_studies Pharmacokinetic Studies (In vivo) final_compound->binding_assay final_compound->functional_assay final_compound->pk_studies

Caption: General Experimental Workflow for this compound Synthesis and Characterization.

References

In Vitro Binding Affinity of Brezivaptan to Vasopressin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brezivaptan (also known as TS-121 or THY-1773) is a selective antagonist of the vasopressin V1B receptor, which is under investigation as a potential adjunctive treatment for major depressive disorder. The vasopressin system, including its V1a, V1b, and V2 receptors, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis. Dysregulation of this axis is a key feature in a subset of patients with depression. This compound's therapeutic potential lies in its ability to selectively modulate this pathway. This document provides a comprehensive overview of the in vitro binding affinity of this compound to the human vasopressin V1a, V1b, and V2 receptors, as well as the structurally related oxytocin (B344502) receptor.

Data Presentation: In Vitro Binding Affinity of this compound

The following table summarizes the quantitative data on the in vitro binding affinity of this compound for human vasopressin and oxytocin receptors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition of the binding of a radiolabeled ligand to the receptor.

ReceptorThis compound (THY-1773) IC50 (nM)Selectivity vs. V1b
Vasopressin V1b3.51[1]-
Vasopressin V1a>10,000>2800-fold
Vasopressin V2>10,000>2800-fold
Oxytocin>10,000>2800-fold

Note: Data for V1a, V2, and oxytocin receptors is based on the finding that this compound showed negligible interaction with 74 other receptors, including these, at concentrations up to 10 µM (10,000 nM)[1].

Experimental Protocols

The in vitro binding affinity of this compound was determined using radioligand binding assays. The general protocol involves a competitive binding experiment where the ability of this compound to displace a specific high-affinity radioligand from its receptor is measured.

Radioligand Binding Assays

Objective: To determine the binding affinity (IC50) of this compound for human V1a, V1b, V2, and oxytocin receptors.

Materials:

  • Cell Membranes:

    • Human V1a receptor: Membranes from 1321-N1 cells expressing the recombinant human V1a receptor.[2]

    • Human V1b receptor: Membranes from 293FT cells expressing the recombinant human V1b receptor.[2]

    • Human V2 receptor: Membranes from 1321-N1 cells expressing the recombinant human V2 receptor.[2]

    • Human Oxytocin receptor: Membranes from Chem-1 cells expressing the recombinant human oxytocin receptor.[2]

  • Radioligands:

    • For V1a, V1b, and V2 receptors: [3H]-Arginine Vasopressin ([3H]-AVP).[2]

    • For Oxytocin receptor: [3H]-Oxytocin.[2]

  • Test Compound: this compound (THY-1773) at varying concentrations (e.g., 0.001–1000 nM).

  • Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand ([3H]-AVP or [3H]-Oxytocin) and varying concentrations of the unlabeled competitor, this compound.

  • Equilibrium: The incubation is carried out for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard ligand) from the total binding (measured in the absence of any competitor).

Mandatory Visualizations

Signaling Pathways

The vasopressin receptors belong to the G protein-coupled receptor (GPCR) superfamily and mediate their effects through different signaling pathways.

Vasopressin_Signaling cluster_V1a_V1b V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1 Vasopressin (AVP) V1_Receptor V1a / V1b Receptor AVP_V1->V1_Receptor Gq Gq Protein V1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_V1 Cellular Response (e.g., vasoconstriction, ACTH release) Ca_release->Cellular_Response_V1 PKC_activation->Cellular_Response_V1 AVP_V2 Vasopressin (AVP) V2_Receptor V2 Receptor AVP_V2->V2_Receptor Gs Gs Protein V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Aquaporin2 Aquaporin-2 Translocation PKA->Aquaporin2 Cellular_Response_V2 Cellular Response (e.g., water reabsorption) Aquaporin2->Cellular_Response_V2

Caption: Signaling pathways of vasopressin V1a/V1b and V2 receptors.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro binding affinity of a compound using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Cell Membranes, Radioligand, Test Compound, Buffer) start->prepare_reagents incubation Incubate Membranes, Radioligand, and varying concentrations of this compound prepare_reagents->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing measurement Measure Radioactivity with Scintillation Counter washing->measurement analysis Data Analysis: Plot % Inhibition vs. [this compound] measurement->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Caption: Workflow for a competitive radioligand binding assay.

References

Oral Brexpiprazole: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of oral Brexpiprazole (also known as TS-121 and THY-1773), a selective vasopressin V1B receptor antagonist under investigation for the adjunctive treatment of major depressive disorder. This document synthesizes available preclinical and clinical data, details experimental methodologies, and presents the information in a structured format to facilitate research and development efforts.

Preclinical Pharmacokinetics

Initial pharmacokinetic profiling of Brexpiprazole was conducted in rats and dogs, providing foundational data for human dose prediction. These studies assessed intravenous and oral administration to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

Data Summary

The following table summarizes the key pharmacokinetic parameters of Brexpiprazole in preclinical animal models.

ParameterRatDog
Intravenous Administration
Dose (mg/kg)10.5
Clearance (CL) (L/h/kg)1.10 ± 0.120.53 ± 0.05
Volume of Distribution (Vdss) (L/kg)2.59 ± 0.232.61 ± 0.21
Half-life (t½) (h)1.8 ± 0.23.5 ± 0.3
Oral Administration
Dose (mg/kg)31
Tmax (h)1.5 ± 0.51.4 ± 0.5
Cmax (ng/mL)509 ± 103288 ± 57
AUCinf (ng·h/mL)2690 ± 4301850 ± 290
Bioavailability (F) (%)98.1 ± 15.798.4 ± 15.4

Data presented as mean ± standard deviation.

Experimental Protocols

Animal Models: Studies were conducted in male Sprague-Dawley rats and male beagle dogs.

Drug Administration:

  • Intravenous: Brexpiprazole was administered as a solution via the jugular vein.

  • Oral: A suspension of Brexpiprazole was administered via oral gavage.

Sample Collection and Analysis:

  • Blood samples were collected at predetermined time points post-administration.

  • Plasma concentrations of Brexpiprazole were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis.

  • Bioavailability was determined by comparing the area under the curve (AUC) from oral administration to that from intravenous administration.

Human Pharmacokinetics (Phase I Studies)

While comprehensive quantitative data from human clinical trials are not yet fully published, information regarding the design of a first-in-human, single-ascending-dose study provides valuable insight into the clinical evaluation of oral Brexpiprazole. The study reported favorable pharmacokinetic properties.

Experimental Protocol: Single-Ascending Dose Study

A randomized, double-blind, placebo-controlled study was conducted in healthy male and female volunteers to assess the safety, tolerability, and pharmacokinetics of single oral doses of Brexpiprazole.

Study Population: Healthy male and female volunteers.

Dosing Regimen:

  • Participants were enrolled in cohorts receiving single oral doses of Brexpiprazole capsules or placebo in a fasted state.

  • Dose levels studied were 0.5, 2.5, 4, 8, 15, 30, and 50 mg.

Sample Collection:

  • Blood: Samples were collected at pre-dose and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours post-dose.

  • Urine: Samples were collected pre-dose and over the intervals of 0-6, 6-12, 12-24, 24-36, and 36-48 hours post-dose.

Analytical Method:

  • Concentrations of Brexpiprazole in plasma and urine were quantified using a validated LC-MS/MS method.

Bioavailability and Key Physicochemical Properties

Preclinical data indicate that Brexpiprazole has high oral bioavailability in both rats and dogs (approximately 98%). This is supported by its physicochemical properties.

PropertyValueImplication for Bioavailability
Permeability (PAMPA, pH 6.2) 128.9 x 10⁻⁶ cm/sHigh permeability in the gut
Human Plasma Protein Binding 98.3%High affinity for plasma proteins

PAMPA: Parallel Artificial Membrane Permeability Assay

The high permeability suggests efficient absorption from the gastrointestinal tract. The extensive plasma protein binding will influence the volume of distribution and the concentration of unbound, pharmacologically active drug.

Visualizing Experimental Workflows and Concepts

To further elucidate the processes involved in the pharmacokinetic evaluation of oral Brexpiprazole, the following diagrams have been generated using the DOT language.

Preclinical_PK_Workflow cluster_animal_studies Animal Models cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Rat Sprague-Dawley Rats IV Intravenous (IV) Rat->IV Oral Oral Gavage Rat->Oral Dog Beagle Dogs Dog->IV Dog->Oral Blood Serial Blood Sampling IV->Blood Oral->Blood LCMS LC-MS/MS Analysis (Plasma Concentration) Blood->LCMS NCA Non-Compartmental Analysis LCMS->NCA PK_Params Calculate PK Parameters (CL, Vdss, t½, Cmax, Tmax, AUC) NCA->PK_Params Bioavailability Determine Oral Bioavailability (F) PK_Params->Bioavailability Compare Oral vs. IV AUC

Caption: Preclinical Pharmacokinetic Study Workflow for Oral Brezivaptan.

Bioavailability_Concept cluster_drug Oral Administration cluster_distribution Distribution & Elimination DrugAdmin Oral this compound Dose GI Gastrointestinal Tract DrugAdmin->GI Absorption Absorption into Portal Circulation GI->Absorption Permeability Systemic Systemic Circulation Absorption->Systemic Bioavailable Fraction (F) Elimination Metabolism & Excretion Systemic->Elimination

Caption: Conceptual Pathway of Oral this compound Bioavailability.

An In-depth Technical Guide on the Early-Phase Clinical Trial Results of Brezivaptan (ANC-501)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brezivaptan, also known by its developmental code names ANC-501, THY-1773, and TS-121, is an orally active and selective antagonist of the vasopressin V1B receptor.[1][2] It is currently under investigation as an adjunctive treatment for Major Depressive Disorder (MDD).[1] The therapeutic rationale for this compound stems from the crucial role of the vasopressin V1B receptor in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in individuals with depression.[3][4] By targeting this receptor, this compound aims to normalize HPA axis function and thereby alleviate depressive symptoms.[3] This document provides a comprehensive overview of the available data from early-phase clinical trials, detailing experimental protocols, quantitative results, and the underlying signaling pathway.

Quantitative Data from Early-Phase Clinical Trials

The following tables summarize the key quantitative findings from the Phase 1 and Phase 2 clinical trials of this compound.

Table 1: Phase 2 Efficacy Data (NCT03093025) [4]

Treatment GroupMean Change from Baseline in MADRS Total Score (Week 6)95% Confidence Interval
This compound 10 mg-9.0-13.9 to -4.1
This compound 50 mg-9.0-13.4 to -4.5
Placebo-6.4-10.7 to -2.2

MADRS: Montgomery-Åsberg Depression Rating Scale. A higher score indicates more severe depression. The study showed greater numerical reductions in MADRS scores for the this compound groups compared to placebo, although these differences were not statistically significant.[4]

Table 2: Phase 1 Receptor Occupancy Data (NCT02448212) [3]

ParameterValue
Half-maximal Inhibitory Concentration (IC50) in Plasma177 ± 52 ng/mL
Test-Retest Variability (TRV) of Distribution Volume (V T)-2% ± 14%
Absolute TRV of V T11%

This study utilized Positron Emission Tomography (PET) with the novel ligand [11C]TASP0410699 to determine the receptor occupancy of this compound in the pituitary. The results demonstrated dose-dependent binding to the V1B receptor.[3]

Experimental Protocols

Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (NCT03093025)
  • Study Design : This was a multicenter, randomized, double-blind, placebo-controlled Phase 2 study to evaluate the efficacy and safety of TS-121 as an adjunctive treatment for patients with MDD who had an inadequate response to their current antidepressant therapy.[4]

  • Patient Population : The study enrolled 51 adult patients with a diagnosis of MDD.[4] A key finding was that patients with higher baseline urinary and hair cortisol levels showed a greater separation in the primary endpoint between the this compound and placebo groups.[4]

  • Dosing Regimens : Patients were randomly assigned to receive either 10 mg of TS-121, 50 mg of TS-121, or a placebo once daily for a duration of 6 weeks.[4]

  • Outcome Measures :

    • Primary Endpoint : The primary outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[4]

    • Secondary Endpoints : Included various other assessments of depressive and anxiety symptoms.[4]

Phase 2, Open-Label Study (NCT05439603)
  • Study Design : This is a single-arm, open-label Phase 2 study designed to assess the safety, tolerability, pharmacokinetics, and efficacy of ANC-501 as an adjunctive treatment in adults with MDD.[5][6]

  • Patient Population : The trial enrolled 15 individuals between the ages of 18 and 65 with a current diagnosis of MDD.[5] Inclusion criteria specified a MADRS total score of ≥26 and a 12-hour urine cortisol level of >22.7 nmol/L.[5][7] Participants were required to be on a stable dose of an SSRI or SNRI for at least 6 weeks with an inadequate response.[5][8]

  • Dosing Regimen : Participants received 50 mg of ANC-501 orally once daily for 8 weeks.[3][6]

  • Outcome Measures :

    • Primary Endpoint : The mean change from baseline to day 56 in the MADRS total score.[8]

    • Secondary Endpoint : The mean change from baseline to day 56 in the Hamilton Anxiety Scale (HAM-A) total score.[8]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the antagonism of the vasopressin V1B receptor, which is highly expressed in the anterior pituitary gland.[3] Arginine-vasopressin (AVP) is a key regulator of the HPA axis, particularly under conditions of stress.[3] In individuals with depression, the HPA axis is often dysregulated, leading to elevated cortisol levels. By blocking the V1B receptor, this compound is hypothesized to attenuate the effects of AVP, thereby normalizing the stress response and HPA axis function.[3]

Brezivaptan_Signaling_Pathway cluster_HPA_Axis Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_Intervention Therapeutic Intervention Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH AVP AVP Hypothalamus->AVP Pituitary Anterior Pituitary CRH->Pituitary AVP->Pituitary Stimulates ACTH Release V1B_Receptor V1B Receptor AVP->V1B_Receptor Binds to ACTH ACTH Pituitary->ACTH Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland Cortisol Cortisol Adrenal_Gland->Cortisol Depressive_Symptoms Depressive Symptoms Cortisol->Depressive_Symptoms Dysregulation Contributes to This compound This compound (ANC-501) This compound->V1B_Receptor Antagonizes Normalization Normalization of HPA Axis This compound->Normalization Leads to Alleviation Alleviation of Symptoms Normalization->Alleviation Brezivaptan_Trial_Workflow Screening Screening - Diagnosis of MDD - MADRS ≥ 26 - Elevated Cortisol Baseline Baseline Assessment (Day 1) - Pre-dose MADRS & HAM-A Screening->Baseline Eligible Treatment Treatment Phase (8 Weeks) - Daily Oral this compound (50mg) - Concomitant Antidepressant Baseline->Treatment Monitoring Ongoing Monitoring - Safety Assessments - Tolerability Treatment->Monitoring Endpoint End of Treatment (Day 56) - Post-dose MADRS & HAM-A Treatment->Endpoint Follow_up Follow-up - Post-treatment Safety Endpoint->Follow_up

References

The Role of Vasopressin V1B Receptors in Stress-Induced Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vasopressin V1B receptor's (V1BR) role in the pathophysiology of stress-induced depression. It consolidates preclinical data, details common experimental protocols, and visualizes key pathways to support ongoing research and therapeutic development in this area.

Introduction: The HPA Axis and the Vasopressin System

Chronic stress is a significant factor in the development of major depressive disorder (MDD). A key biological substrate of the stress response is the hypothalamic-pituitary-adrenal (HPA) axis. In many individuals with depression, the HPA axis is hyperactive, leading to elevated levels of glucocorticoids like cortisol.[1][2] Arginine vasopressin (AVP), a neuropeptide synthesized in the hypothalamus, plays a crucial role in regulating the HPA axis, particularly under chronic stress conditions.[3][4]

AVP exerts its effects through three receptor subtypes: V1a, V1b, and V2. The V1B receptor is densely expressed on corticotroph cells of the anterior pituitary and is also found in limbic brain regions associated with emotion and stress, such as the hippocampus and amygdala.[1][5] In response to stress, AVP is released and acts on V1B receptors in the pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH), which in turn drives the release of glucocorticoids from the adrenal glands.[6][7] Under chronic stress, the AVP/V1BR system becomes a dominant driver of HPA axis activity, making it a compelling target for therapeutic intervention in stress-related mood disorders.[8]

The V1B Receptor Signaling Pathway

The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[9] Upon binding of AVP, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of ACTH from pituitary corticotrophs.[6]

V1B_Signaling_Pathway V1B Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds Gq11 Gq/11 V1BR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates ACTH_Release ACTH Synthesis & Release Ca_Release->ACTH_Release PKC->ACTH_Release

V1B Receptor Signaling Cascade

Preclinical Evidence: V1B Receptors in Animal Models of Depression

A substantial body of preclinical evidence supports the hypothesis that blocking V1B receptors can produce antidepressant- and anxiolytic-like effects, particularly in the context of stress. This has been demonstrated using both genetic knockout models and selective V1B receptor antagonists.

Genetic Models (V1B Receptor Knockout Mice)

Studies using mice with a genetic deletion of the V1B receptor (V1bR–/–) have provided foundational evidence for its role in stress and behavior. These mice exhibit a blunted HPA axis response to stress.

ModelKey FindingsReference
V1B Receptor Knockout (V1bR–/–) MiceLower basal plasma ACTH concentrations compared to wild-type (WT) mice (29 ± 5 pg/ml in V1bR–/– vs. 59 ± 13 pg/ml in WT).[10][10]
V1B Receptor Knockout (V1bR–/–) MiceReduced ACTH and corticosterone (B1669441) response to forced swim stress compared to WT mice.[10][10]
V1B Receptor Knockout (V1bR–/–) MiceMarkedly reduced aggression in male mice in resident-intruder paradigms.[11][12][11][12]
V1B Receptor Knockout (V1bR–/–) MiceDisplayed impairments in social behavior.[13][13]
Pharmacological Models (V1B Receptor Antagonists)

Several selective, non-peptide V1B receptor antagonists have been developed and tested in various rodent models of depression and anxiety. These compounds consistently demonstrate the ability to reverse stress-induced behavioral deficits and attenuate HPA axis hyperactivity.

AntagonistAnimal ModelBehavioral TestKey Quantitative ResultsReference
SSR149415 Chronic Social Defeat Stress (Mice)Social Interaction TestPartially attenuated the anxiogenic behavioral profile (reduced social investigation) induced by defeat.[14][14]
SSR149415 Various Stress Models (Rodents)Forced Swim Test, Anxiety ModelsShowed antidepressant-like activity comparable to reference antidepressants and anxiolytic effects in particularly stressful situations.[15][15]
TS-121 Clinical Trial (MDD Patients)Depression Scores (MADRS)Showed clearer efficacy in patients with higher basal cortisol levels, suggesting effectiveness in populations with HPA axis hyperactivity.[4][16][17][4][16][17]
ABT-436 Clinical Trial (MDD Patients)Depression ScoresShowed tendencies to reduce depression scores at doses that block the pituitary V1B receptor.[4][16][17][4][16][17]

Experimental Protocols and Workflows

The validation of V1B receptors as a therapeutic target relies on robust and reproducible experimental models. Below are detailed protocols for common stress induction and behavioral assessment paradigms used in this field of research.

Typical Preclinical Research Workflow

A typical study investigating a novel V1B receptor antagonist involves several key stages, from stress induction to behavioral and physiological analysis.

Experimental_Workflow Preclinical V1B Antagonist Evaluation Workflow A 1. Animal Acclimation & Baseline Measures B 2. Chronic Stress Induction (e.g., CSDS or UCMS for 2-4 weeks) A->B C 3. Group Assignment & Treatment - Vehicle Control - V1B Antagonist - Positive Control (e.g., SSRI) B->C D 4. Behavioral Testing Battery - Sucrose (B13894) Preference Test (Anhedonia) - Forced Swim Test (Despair) - Social Interaction Test (Anxiety) C->D E 5. Physiological Assessment - Blood sampling for ACTH/Corticosterone - HPA axis challenge (e.g., restraint stress) D->E F 6. Post-mortem Tissue Analysis - Brain region dissection - Receptor expression (mRNA/protein) - Neuronal activity markers (c-Fos) E->F

Preclinical V1B Antagonist Evaluation Workflow
Stress Induction Protocols

a) Unpredictable Chronic Mild Stress (UCMS)

  • Objective: To induce a depressive-like state, particularly anhedonia, by exposing rodents to a series of varied, mild, and unpredictable stressors over several weeks.[18][19]

  • Animals: Typically Wistar or Sprague-Dawley rats; BALB/c mice.[18]

  • Duration: 3-8 weeks.

  • Procedure: Animals are subjected to a randomized schedule of different stressors, with one or two stressors applied per day.[20]

    • Stressor Examples:

      • Damp Bedding: 100-200 ml of water added to bedding for 8-14 hours.

      • Cage Tilt: Cage tilted at a 45° angle for 10-14 hours.

      • Altered Light/Dark Cycle: Reversal of the light/dark cycle.

      • Social Stress: Housing with a different group of animals for 1-3 hours.

      • Shallow Water Bath: 1.5 cm of 25°C water in the cage for 1 hour.

      • Bedding Removal: Soiled bedding is removed for a period.[18][19]

  • Validation: The model's success is often validated by a reduction in sucrose preference, which can be reversed by chronic, but not acute, antidepressant treatment.[18]

b) Chronic Social Defeat Stress (CSDS)

  • Objective: To model depression- and anxiety-like states resulting from social stress, leading to a social avoidance phenotype.[21][22]

  • Animals: C57BL/6J mice as intruders; larger, aggressive CD-1 mice as residents.[22]

  • Duration: Typically 10 consecutive days.[21]

  • Procedure:

    • An intruder C57BL/6J mouse is introduced into the home cage of a resident CD-1 aggressor.

    • The intruder is subjected to physical defeat for 5-10 minutes.[22]

    • After the physical interaction, the intruder is housed in the same cage, separated from the resident by a perforated plexiglass divider, for the remainder of the 24-hour period. This allows for continuous sensory (visual, olfactory) stress without physical contact.[21][23]

    • This process is repeated for 10 days, with the intruder being exposed to a new resident aggressor each day.[22]

  • Validation: Following the 10-day protocol, mice are tested for social avoidance. A "susceptible" phenotype is characterized by reduced time spent in an "interaction zone" when a novel aggressor is present.[22]

Behavioral Assessment Protocols

a) Sucrose Preference Test (SPT)

  • Objective: To measure anhedonia, a core symptom of depression, defined as a reduced interest or pleasure in rewarding stimuli.[24][25]

  • Procedure:

    • Habituation: Mice are singly housed and habituated to the presence of two drinking bottles for 24-48 hours.[26]

    • Baseline: For 24-48 hours, animals have access to two bottles of water to establish baseline drinking and control for any side preference.

    • Testing: Animals are given a choice between a bottle of 1% sucrose solution and a bottle of water for 12-24 hours.[26]

    • Measurement: The weight of liquid consumed from each bottle is recorded.

  • Calculation: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100. A significant decrease in this percentage in the stress group compared to the control group indicates anhedonia.[27]

b) Forced Swim Test (FST)

  • Objective: To assess behavioral despair or learned helplessness, which is inferred from the animal's immobility time when placed in an inescapable situation.[28][29] Antidepressants typically reduce this immobility time.

  • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom.[28]

  • Procedure:

    • Mice are individually placed in the cylinder for a 6-minute session.[28]

    • Behavior is typically recorded by video for later analysis.

    • The key behavior measured is immobility , defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[30]

  • Analysis: The duration of immobility is scored, often during the last 4 minutes of the 6-minute test. A reduction in immobility time is interpreted as an antidepressant-like effect.[31]

Conclusion and Future Directions

The vasopressin V1B receptor is a critical modulator of the HPA axis, especially under conditions of chronic stress.[8] Preclinical studies using genetic and pharmacological tools provide strong evidence that antagonism of the V1B receptor normalizes HPA axis hyperactivity and alleviates depressive- and anxiety-like behaviors in animal models.[5][17] These findings position the V1B receptor as a promising non-monoaminergic target for the development of novel antidepressants.

Clinical trials with V1B antagonists like TS-121 and ABT-436 have shown encouraging signals, particularly in patient subpopulations with confirmed HPA axis dysregulation (e.g., elevated cortisol levels).[4][32] Future drug development efforts may benefit from a biomarker-driven approach, stratifying patients based on HPA axis function to identify those most likely to respond to V1B receptor antagonism. Further research is also needed to fully elucidate the role of V1B receptors in specific brain circuits beyond the pituitary to understand their full therapeutic potential.

References

Methodological & Application

Brezivaptan Application Notes and Protocols for In Vivo Animal Studies of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brezivaptan (also known as THY-1773 and TS-121) is a potent and selective vasopressin 1B (V1b) receptor antagonist currently under investigation for the treatment of major depressive disorder (MDD).[1][2] The vasopressin system, particularly its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, has been implicated in the pathophysiology of depression. This compound's mechanism of action focuses on modulating this axis, offering a novel therapeutic approach for stress-related psychiatric disorders. Preclinical studies in various animal models of depression have demonstrated the antidepressant-like effects of this compound, suggesting its potential as a new treatment modality.[3] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies of depression, based on available preclinical data.

Data Presentation

Table 1: this compound (THY-1773) Dosage and Administration in Animal Models of Depression
Animal ModelSpecies/StrainDosage RangeAdministration RouteTreatment DurationKey FindingsReference
Forced Swim TestMale ddY Mice3 - 30 mg/kgOral (p.o.)Single doseDose-dependent decrease in immobility timeIijima et al., 2014
Marble Burying TestMale ddY Mice10 mg/kgOral (p.o.)Single doseSignificant reduction in the number of marbles buriedIijima et al., 2014
Chronic Corticosterone-Induced DepressionMale C57BL/6J Mice10 mg/kg/dayOral (p.o.) via drinking water3 weeksReversal of anhedonic behavior (increased sucrose (B13894) preference)Kamiya et al., 2020

Experimental Protocols

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the immobility time of mice in an inescapable water-filled cylinder. A reduction in immobility is indicative of an antidepressant effect.

Materials:

  • This compound (THY-1773)

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Male ddY mice

  • Glass or plastic cylinder (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Towels

  • Timer

Procedure:

  • Drug Administration: Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.) to mice 60 minutes before the test.

  • Test Apparatus: Fill the cylinder with water to a depth of 10 cm. The water temperature should be maintained at 23-25°C.

  • Test Procedure:

    • Gently place a mouse into the cylinder.

    • The total duration of the test is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse floats without struggling and makes only the movements necessary to keep its head above water.

  • Post-Test:

    • Remove the mouse from the water.

    • Dry the mouse with a towel and return it to its home cage.

    • Clean the cylinder between each animal.

Marble Burying Test

Objective: To evaluate anxiolytic and antidepressant-like activity by measuring the number of marbles buried by a mouse. A decrease in burying behavior can indicate anxiolytic or antidepressant effects.

Materials:

  • This compound (THY-1773)

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Male ddY mice

  • Standard mouse cage (e.g., 27 x 16 x 12 cm)

  • Clean bedding (e.g., wood chips), 5 cm deep

  • 20 small glass marbles (approximately 1 cm in diameter)

  • Timer

Procedure:

  • Drug Administration: Administer this compound (10 mg/kg) or vehicle orally (p.o.) to mice 60 minutes before the test.

  • Test Apparatus Preparation:

    • Fill a clean cage with 5 cm of fresh bedding.

    • Evenly space 20 marbles on the surface of the bedding.

  • Test Procedure:

    • Gently place a single mouse in the prepared cage.

    • Leave the mouse undisturbed for 30 minutes.

  • Scoring:

    • After 30 minutes, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A lower number of buried marbles in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Chronic Corticosterone-Induced Depression Model and Sucrose Preference Test

Objective: To induce a depressive-like state (anhedonia) in mice through chronic corticosterone (B1669441) administration and to assess the ability of this compound to reverse this behavior using the sucrose preference test.

Materials:

  • This compound (THY-1773)

  • Corticosterone

  • Drinking water

  • Sucrose

  • Male C57BL/6J mice

  • Two identical drinking bottles per cage

Procedure:

Part A: Induction of Depression-like State (3 weeks)

  • Dissolve corticosterone in the drinking water at a concentration that results in a daily intake of approximately 35 µg/g/day.

  • House mice individually and provide them with the corticosterone-containing water for 3 weeks. A control group should receive normal drinking water.

Part B: this compound Treatment and Sucrose Preference Test (3 weeks, concurrent with corticosterone administration)

  • This compound Administration: For the treatment group, dissolve this compound in the corticosterone-containing drinking water to achieve a daily dose of 10 mg/kg. The control and corticosterone-only groups will receive drinking water without this compound.

  • Sucrose Preference Test (conducted weekly):

    • Habituation (24 hours): Acclimate the mice to two drinking bottles, both containing regular water.

    • Test (24 hours): Replace the water bottles with one containing a 1% sucrose solution and the other containing regular water.

    • Measurement: Weigh the bottles before and after the 24-hour period to determine the consumption of sucrose solution and water.

    • Calculation: Calculate the sucrose preference as: (Sucrose solution intake (g) / (Sucrose solution intake (g) + Water intake (g))) x 100%.

    • A decrease in sucrose preference in the corticosterone-only group is indicative of anhedonia. An increase in sucrose preference in the this compound-treated group compared to the corticosterone-only group suggests a reversal of the depressive-like phenotype.

Signaling Pathways and Experimental Workflows

V1b Receptor Signaling Pathway in the HPA Axis

This compound acts as an antagonist at the vasopressin 1b (V1b) receptor, which is highly expressed in the anterior pituitary gland. The binding of vasopressin to the V1b receptor is a key step in the stress-induced activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. The signaling cascade initiated by V1b receptor activation involves the Gq/11 protein, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the synthesis and release of adrenocorticotropic hormone (ACTH), which then stimulates the adrenal glands to produce cortisol. By blocking the V1b receptor, this compound inhibits this signaling pathway, thereby reducing the downstream effects of vasopressin on the HPA axis.

V1b_Signaling_Pathway cluster_stress Stress Response cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Gland Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates Vasopressin Vasopressin Hypothalamus->Vasopressin releases V1b_Receptor V1b Receptor Vasopressin->V1b_Receptor binds Gq11 Gq/11 V1b_Receptor->Gq11 activates This compound This compound (Antagonist) This compound->V1b_Receptor blocks PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC ACTH_Release ACTH Release Ca2->ACTH_Release stimulates PKC->ACTH_Release stimulates Adrenal_Gland Adrenal_Gland ACTH_Release->Adrenal_Gland stimulates Cortisol Cortisol Adrenal_Gland->Cortisol releases

Caption: V1b Receptor Signaling Pathway in the HPA Axis.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for evaluating the antidepressant-like effects of this compound in a preclinical setting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., ddY mice, C57BL/6J mice) Grouping Randomly Assign Animals to Treatment Groups Animal_Model->Grouping Drug_Prep Prepare this compound and Vehicle Solutions Acute_Admin Single Oral Dose (3-30 mg/kg) Drug_Prep->Acute_Admin Chronic_Admin Daily Oral Dose via Drinking Water (10 mg/kg/day for 3 weeks) Drug_Prep->Chronic_Admin Grouping->Acute_Admin Grouping->Chronic_Admin FST Forced Swim Test (60 min post-dose) Acute_Admin->FST MBT Marble Burying Test (60 min post-dose) Acute_Admin->MBT SPT Sucrose Preference Test (Weekly during chronic study) Chronic_Admin->SPT Data_Collection Collect Behavioral Data (Immobility time, Marbles buried, Sucrose preference) FST->Data_Collection MBT->Data_Collection SPT->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Results Interpret Results Stats->Results

Caption: Preclinical Evaluation Workflow for this compound.

References

Application Notes and Protocols for Studying HPA Axis Dysregulation In Vitro Using Brezivaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that orchestrates the body's response to stress. Dysregulation of this axis is a key feature in the pathophysiology of several psychiatric and metabolic disorders, most notably major depressive disorder. A central component of HPA axis regulation is the synergistic action of Corticotropin-Releasing Hormone (CRH) and Arginine Vasopressin (AVP) on the anterior pituitary, which stimulates the release of Adrenocorticotropic Hormone (ACTH). ACTH, in turn, promotes the synthesis and secretion of glucocorticoids, such as cortisol, from the adrenal cortex.

Brezivaptan (also known as TS-121 or THY-1773) is a potent and selective antagonist of the vasopressin V1b receptor.[1][2] The V1b receptor is highly expressed on corticotroph cells in the anterior pituitary and plays a significant role in mediating the effects of AVP on ACTH release.[3] Chronic stress can lead to an upregulation of AVP and its V1b receptor, contributing to HPA axis hyperactivity.[4] Therefore, this compound presents a valuable pharmacological tool for the in vitro investigation of HPA axis dysregulation and the therapeutic potential of V1b receptor antagonism.

These application notes provide detailed protocols for utilizing this compound to study its effects on the HPA axis in vitro, including methods for inducing a dysregulated state in cell culture models and assessing the impact of this compound on key hormonal outputs.

Mechanism of Action of this compound

This compound is an orally active, selective vasopressin V1B receptor antagonist.[2] In the context of the HPA axis, AVP binds to V1b receptors on pituitary corticotrophs, initiating a signaling cascade that potentiates CRH-induced ACTH secretion. This compound competitively binds to the V1b receptor, thereby blocking the action of AVP and attenuating ACTH release. This mechanism is particularly relevant in conditions of HPA axis hyperactivity where AVP signaling is thought to be enhanced.

AVP Arginine Vasopressin (AVP) V1bR V1b Receptor AVP->V1bR Binds to PLC Phospholipase C (PLC) V1bR->PLC Activates This compound This compound This compound->V1bR Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca2_PKC Leads to ACTH_Release ACTH Release Ca2_PKC->ACTH_Release Stimulates

Figure 1. This compound's mechanism of action at the pituitary corticotroph.

Quantitative Data

The following table summarizes key quantitative data for this compound (THY1773).

ParameterValueSpeciesAssay TypeReference
Half-maximal Inhibitory Concentration (IC50) for V1b Receptor Occupancy 177 ± 52 ng/mL (in plasma)HumanIn vivo PET tracer displacement[5]

Note: While this is an in vivo measurement, it reflects the concentration required for significant target engagement in the pituitary and can inform dose selection for in vitro studies.

Experimental Protocols

Protocol 1: In Vitro Model of AVP-Induced ACTH Secretion and its Inhibition by this compound in a Pituitary Cell Line

This protocol describes the use of the AtT-20 mouse pituitary tumor cell line to model AVP-induced ACTH secretion and to evaluate the antagonistic effect of this compound. While AtT-20 cells are a common model, it is important to note that their AVP receptor coupling to ACTH secretion can be variable.[6]

Materials:

  • AtT-20 cell line (ATCC® CRL-1795™)

  • DMEM high glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Arginine Vasopressin (AVP)

  • This compound

  • ACTH ELISA kit

  • 24-well tissue culture plates

Procedure:

  • Cell Culture: Culture AtT-20 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-16 hours to reduce basal ACTH secretion.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute this compound to various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in serum-free DMEM.

    • Remove the serum-free medium from the wells and add the this compound solutions. Incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

  • AVP Stimulation:

    • Prepare a solution of AVP in serum-free DMEM at a concentration known to elicit a submaximal ACTH response (e.g., 100 nM).

    • Add the AVP solution to the wells (except for the basal control wells) and incubate for 4 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well and store at -80°C until ACTH measurement.

  • ACTH Measurement: Quantify the concentration of ACTH in the supernatants using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of AVP-stimulated ACTH release for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Start Seed AtT-20 cells in 24-well plate Incubate1 Incubate 48h Start->Incubate1 Serum_Starve Serum Starve 12-16h Incubate1->Serum_Starve Pretreat Pre-treat with this compound (various conc.) or vehicle for 1h Serum_Starve->Pretreat Stimulate Stimulate with AVP (100 nM) for 4h Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect ELISA Measure ACTH by ELISA Collect->ELISA Analyze Calculate % inhibition and IC50 ELISA->Analyze

Figure 2. Experimental workflow for Protocol 1.

Protocol 2: In Vitro Model of HPA Axis Dysregulation using Chronic Dexamethasone (B1670325) Treatment in Pituitary Cells

This protocol aims to induce a state of glucocorticoid resistance, a hallmark of HPA axis dysregulation, in pituitary cells by chronic exposure to the synthetic glucocorticoid, dexamethasone. The effect of this compound on AVP-stimulated ACTH release can then be assessed in this "dysregulated" state.

Materials:

  • Same as Protocol 1, with the addition of Dexamethasone.

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1.

  • Induction of Dysregulation:

    • Treat the AtT-20 cells with dexamethasone (e.g., 100 nM) for 48-72 hours. This chronic exposure can alter the expression of receptors and signaling components.[7] A control group of cells should be cultured without dexamethasone.

  • Washout and Serum Starvation:

    • After the dexamethasone treatment, gently wash the cells twice with sterile PBS to remove the dexamethasone.

    • Add serum-free DMEM and incubate for 12-16 hours.

  • This compound Pre-treatment and AVP Stimulation: Follow steps 4 and 5 from Protocol 1 for both the dexamethasone-treated and control groups.

  • Sample Collection and ACTH Measurement: Follow steps 6 and 7 from Protocol 1.

  • Data Analysis:

    • Compare the magnitude of AVP-stimulated ACTH release between the control and dexamethasone-treated groups to confirm a state of altered sensitivity.

    • Determine the IC50 of this compound in both control and "dysregulated" cells and compare the values to assess if the dysregulated state alters the efficacy of the antagonist.

Protocol 3: Assessment of Downstream HPA Axis Effects using an Adrenal Cell Line

This protocol utilizes the H295R human adrenocortical carcinoma cell line to investigate the downstream consequences of pituitary modulation on adrenal steroidogenesis. The supernatant from the pituitary cell experiments (Protocol 1 or 2) can be used to stimulate the H295R cells.

Materials:

  • H295R cell line (ATCC® CRL-2128™)

  • DMEM/F12 medium

  • Cosmic Calf Serum

  • ITS+ Universal Culture Supplement

  • Forskolin (positive control)

  • Supernatants collected from Protocol 1 or 2

  • Cortisol/Corticosterone (B1669441) ELISA kit

  • 24-well tissue culture plates

Procedure:

  • H295R Cell Culture: Culture H295R cells in DMEM/F12 supplemented with 2.5% Cosmic Calf Serum and 1% ITS+ at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into 24-well plates at a density of 3 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Stimulation with Pituitary Cell Supernatant:

    • Replace the H295R culture medium with the collected supernatants from the various treatment conditions in Protocol 1 or 2 (e.g., basal, AVP-stimulated, AVP + this compound).

    • Include a positive control (e.g., 10 µM forskolin) to directly stimulate steroidogenesis.[8]

    • Incubate for 48 hours.

  • Sample Collection: Collect the supernatant from the H295R cells and store at -80°C.

  • Steroid Measurement: Quantify the concentration of cortisol (if using human-derived pituitary models) or corticosterone (for rodent models) in the supernatants using a specific ELISA kit.

  • Data Analysis:

    • Compare the levels of steroid production in H295R cells stimulated with supernatants from different pituitary cell treatment groups.

    • This will demonstrate whether the this compound-mediated reduction in ACTH release from pituitary cells translates to a decrease in adrenal steroidogenesis.

Pituitary_Experiment Protocol 1 or 2: Generate supernatants with varying ACTH levels Stimulate_H295R Replace medium with pituitary supernatants (and controls) Pituitary_Experiment->Stimulate_H295R Seed_H295R Seed H295R cells in 24-well plate Incubate_H295R Incubate 24h Seed_H295R->Incubate_H295R Incubate_H295R->Stimulate_H295R Incubate_Stim Incubate 48h Stimulate_H295R->Incubate_Stim Collect_H295R Collect H295R supernatant Incubate_Stim->Collect_H295R ELISA_Steroid Measure Cortisol/ Corticosterone by ELISA Collect_H295R->ELISA_Steroid Analyze_Steroid Compare steroid levels between treatment groups ELISA_Steroid->Analyze_Steroid

Figure 3. Workflow for assessing downstream adrenal effects.

Conclusion

This compound is a valuable research tool for dissecting the role of the vasopressinergic system in HPA axis regulation and dysregulation. The in vitro models and protocols described here provide a framework for characterizing the pharmacological effects of this compound on pituitary ACTH secretion and its subsequent impact on adrenal steroidogenesis. These assays can be adapted to investigate the molecular mechanisms underlying HPA axis hyperactivity and to screen for novel compounds that modulate this critical neuroendocrine pathway.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Brezivaptan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Brezivaptan in human plasma. This compound is a vasopressin V1B receptor antagonist under development for the treatment of major depressive disorder.[1] The described method utilizes protein precipitation for sample preparation and stable isotope-labeled this compound as an internal standard to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is intended to be a starting point for researchers and scientists involved in the development and pharmacokinetic studies of this compound.

Introduction

This compound (developmental codes: ANC-501, THY-1773, TS-121) is an orally active and selective antagonist of the vasopressin V1B receptor.[1] This receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in neuropsychiatric disorders such as depression and anxiety. By targeting the V1B receptor, this compound offers a novel mechanism of action for the adjunctive treatment of major depressive disorder.[1][2]

Reliable quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during its clinical development. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a detailed protocol for a proposed LC-MS/MS method for this compound quantification in human plasma, based on established principles of bioanalytical method development.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (proposed internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard Solutions

Stock solutions of this compound and this compound-d4 (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound and the internal standard from plasma.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 20
    0.5 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 484.2 [Proposed: 112.1]

    | this compound-d4 (IS) | 488.2 | [Proposed: 116.1] |

  • Ion Source Parameters (Typical):

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of this method.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low QC0.3< 1090 - 110< 1090 - 110
Mid QC10< 1090 - 110< 1090 - 110
High QC150< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
Low QC0.392.595.8
High QC15095.198.2

Workflow Diagram

Brezivaptan_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase A dry_down->reconstitute lc_injection Inject into LC-MS/MS System reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol are expected to yield a robust and reliable assay suitable for supporting pharmacokinetic studies in a research setting. This method can be further optimized and validated according to regulatory guidelines for clinical applications.

References

Application Notes and Protocols for Adjunctive Therapy Studies with Brezivaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing preclinical and clinical studies for Brezivaptan as an adjunctive therapy. This compound is an orally active, selective vasopressin V1B receptor antagonist under investigation for the adjunctive treatment of Major Depressive Disorder (MDD)[1][2]. The protocols outlined below are intended to serve as a foundational framework for efficacy and safety evaluation.

Introduction to this compound

This compound (also known as ANC-501, THY-1773, and TS-121) targets the vasopressin 1B (V1B) receptor, which plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis[3][4]. Dysregulation of the HPA axis is a well-established pathophysiological component of MDD. By antagonizing the V1B receptor, this compound is hypothesized to modulate stress responses and exert antidepressant effects, particularly in patients with an inadequate response to standard antidepressant therapies[3][4].

Data Presentation

The following tables summarize key quantitative data from a representative Phase 2 clinical trial of this compound (TS-121) as an adjunctive therapy in patients with MDD who had an inadequate response to current antidepressant treatment.

Table 1: Efficacy of Adjunctive this compound in Major Depressive Disorder (6-Week Treatment)

Outcome MeasurePlacebo (n=17)This compound 10 mg (n=17)This compound 50 mg (n=17)
Baseline MADRS Total Score (Mean) 31.532.131.9
Change from Baseline in MADRS Total Score at Week 6 (LS Mean [95% CI]) -6.4 [-10.7, -2.2]-9.0 [-13.9, -4.1]-9.0 [-13.4, -4.5]
Response Rate at Week 6 (>50% reduction in MADRS) 29.4%41.2%35.3%
Remission Rate at Week 6 (MADRS ≤10) 11.8%17.6%17.6%

Data adapted from a randomized, double-blind, placebo-controlled Phase 2 study of TS-121 (this compound)[4][5]. MADRS: Montgomery-Åsberg Depression Rating Scale; LS Mean: Least Squares Mean; CI: Confidence Interval.

Table 2: Safety and Tolerability of Adjunctive this compound (Treatment-Emergent Adverse Events)

Adverse EventPlaceboThis compound (10 mg and 50 mg combined)
Headache 11.8%14.7%
Nausea 5.9%8.8%
Dizziness 0%5.9%
Somnolence 0%5.9%
Fatigue 5.9%2.9%
Anxiety 5.9%2.9%

Note: This table presents a selection of common adverse events. A comprehensive safety evaluation should be conducted in all studies. Data for specific adverse events for this compound is limited in publicly available sources; this table is illustrative of typical reporting.

Experimental Protocols

Preclinical Evaluation of Adjunctive Antidepressant Effects

This protocol describes a preclinical study to evaluate the efficacy of this compound as an adjunctive therapy in a rodent model of depression.

1. Animal Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a well-validated paradigm for inducing depressive-like behaviors in rodents[6].

  • Animals: Male Sprague-Dawley rats (200-250g) are singly housed.

  • Duration: 8 weeks.

  • Procedure: Animals are subjected to a series of mild, unpredictable stressors daily. The stressor schedule is varied to prevent habituation.

    • Week 1-4 (CUMS Induction): Animals in the CUMS group are exposed to stressors. A control group is handled regularly but not exposed to stressors.

    • Week 5-8 (Treatment): Animals continue the CUMS protocol and are divided into treatment groups:

      • Vehicle + Standard Antidepressant (e.g., Fluoxetine)

      • This compound + Standard Antidepressant

      • Vehicle + Vehicle

      • This compound + Vehicle

  • Stressors:

    • Damp bedding (200 ml of water in the cage) for 4 hours.

    • Cage tilt (45°) for 4 hours.

    • Reversal of light/dark cycle for 24 hours.

    • Social stress (pairing with another male rat) for 2 hours.

    • Shallow water bath (1.5 cm of 25°C water) for 4 hours.

    • Removal of bedding for 4 hours.

    • Exposure to predator sounds/smells for 30 minutes.

2. Behavioral Assessments

Behavioral tests are conducted at baseline and at the end of the treatment period.

  • Sucrose (B13894) Preference Test (SPT): To assess anhedonia, a core symptom of depression.

    • Habituation: For 48 hours, rats are presented with two bottles, both containing a 1% sucrose solution.

    • Testing: For 24 hours, rats are presented with one bottle of 1% sucrose solution and one bottle of water. The position of the bottles is switched after 12 hours.

    • Measurement: The volume of sucrose solution and water consumed is measured. Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.

  • Forced Swim Test (FST): To assess behavioral despair.

    • Pre-test: On day 1, rats are placed in a cylinder of water (25°C) for 15 minutes.

    • Test: On day 2, rats are placed back in the water for 5 minutes. The session is video-recorded.

    • Measurement: The duration of immobility (floating with only movements necessary to keep the head above water) is scored by a trained observer blinded to the treatment groups.

3. Biochemical Analysis

At the end of the study, blood and brain tissue are collected for analysis of HPA axis activity (e.g., corticosterone (B1669441) levels) and other relevant biomarkers.

Clinical Trial Protocol: Adjunctive this compound for MDD

This protocol outlines a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound as an adjunctive therapy for adults with MDD who have had an inadequate response to at least one standard antidepressant treatment (ADT).

1. Study Population

  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Diagnosis of MDD according to DSM-5 criteria.

    • Inadequate response to a stable dose of an approved SSRI or SNRI for the current major depressive episode.

    • Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 24 at screening and baseline.

    • Clinical Global Impression - Severity (CGI-S) score ≥ 4 at screening and baseline.

  • Exclusion Criteria:

    • History of bipolar disorder, schizophrenia, or any psychotic disorder.

    • Current or recent substance use disorder.

    • Significant suicidal ideation.

    • Inadequate response to more than two prior ADTs for the current episode.

2. Study Design

  • Screening Phase (up to 2 weeks): Informed consent, eligibility assessment, and baseline evaluations.

  • Treatment Phase (6 weeks): Eligible patients are randomized in a 1:1:1 ratio to one of three arms:

    • Adjunctive Placebo + ADT

    • Adjunctive this compound 10 mg/day + ADT

    • Adjunctive this compound 50 mg/day + ADT

  • Follow-up Phase (2 weeks): Safety and tolerability are monitored after the last dose of the study drug.

3. Schedule of Assessments

AssessmentScreening (Week -2 to 0)Baseline (Week 0)Week 1Week 2Week 4Week 6 (End of Treatment)Week 8 (Follow-up)
Informed Consent X
Demographics & Medical History X
Physical Examination & Vital Signs XXXXX
MADRS XXXXXX
CGI-S / CGI-I XXXXXX
Adverse Event Monitoring XXXXXX
Laboratory Tests (Safety) XXX
Urine Cortisol (Exploratory) XX

4. Outcome Measures

  • Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.

  • Secondary Efficacy Endpoints:

    • Response rate (≥50% reduction in MADRS total score) at Week 6.

    • Remission rate (MADRS total score ≤10) at Week 6.

    • Change from baseline in CGI-S score at Week 6.

    • CGI-Improvement (CGI-I) score at Week 6.

  • Safety and Tolerability Endpoints:

    • Incidence and severity of treatment-emergent adverse events (TEAEs).

    • Changes in vital signs, weight, and clinical laboratory values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

V1B_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR binds This compound This compound This compound->V1BR blocks Gq Gq Protein V1BR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Cellular_Response Cellular Response (e.g., ACTH release) Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to Preclinical_Workflow start Start: Acclimate Rats cums_induction Weeks 1-4: Chronic Unpredictable Mild Stress (CUMS) Induction start->cums_induction treatment_phase Weeks 5-8: Adjunctive this compound Treatment + CUMS cums_induction->treatment_phase behavioral_tests Behavioral Assessments: - Sucrose Preference Test - Forced Swim Test treatment_phase->behavioral_tests biochemical_analysis Biochemical Analysis: - Corticosterone Levels behavioral_tests->biochemical_analysis end End: Data Analysis biochemical_analysis->end Clinical_Trial_Workflow cluster_treatment 6-Week Double-Blind Treatment Phase screening Screening Phase (up to 2 weeks) - Informed Consent - Eligibility Assessment randomization Randomization (1:1:1) screening->randomization group_a Group A: Adjunctive Placebo + ADT randomization->group_a group_b Group B: Adjunctive this compound 10mg + ADT randomization->group_b group_c Group C: Adjunctive this compound 50mg + ADT randomization->group_c eot End of Treatment (Week 6) - Primary & Secondary Endpoint Assessment group_a->eot group_b->eot group_c->eot follow_up Follow-up Phase (2 weeks) - Safety Monitoring eot->follow_up end Study Completion & Analysis follow_up->end

References

Application Notes and Protocols for Measuring V1B Receptor Occupancy of Brezivaptan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for measuring the receptor occupancy of Brezivaptan at the arginine vasopressin receptor 1B (V1B). This compound is a selective V1B antagonist that has been investigated for the treatment of major depressive disorder and anxiety. Determining its receptor occupancy is crucial for understanding its pharmacokinetic and pharmacodynamic relationship, optimizing dosing, and ensuring target engagement in both preclinical and clinical studies.

Introduction to V1B Receptor and this compound

The V1B receptor, encoded by the AVPR1B gene, is a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland, where it modulates the release of adrenocorticotropic hormone (ACTH) in response to arginine vasopressin (AVP). It is also found in other brain regions, including the hippocampus and amygdala, suggesting its role in regulating mood and anxiety. This compound (also known as JNJ-61382035) is a potent and selective antagonist of the V1B receptor. By blocking the action of AVP at this receptor, this compound is thought to normalize the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis associated with stress-related psychiatric disorders.

Key Techniques for Measuring V1B Receptor Occupancy

The measurement of V1B receptor occupancy by this compound can be accomplished using several in vitro and in vivo techniques. The choice of method depends on the research question, the model system (e.g., cell lines, animal models, humans), and the available resources.

2.1. In Vitro Radioligand Binding Assays

In vitro binding assays are fundamental for characterizing the affinity of this compound for the V1B receptor. These assays are typically performed using cell membranes from recombinant cell lines expressing the V1B receptor or from tissues known to express the receptor, such as the pituitary gland.

  • Saturation Binding Assays: These are used to determine the density of V1B receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from the V1B receptor.

2.2. In Vivo Receptor Occupancy Studies

In vivo studies are essential for determining the relationship between the dose of this compound, its concentration in the plasma and brain, and the extent of V1B receptor engagement in a living organism.

  • Ex Vivo Autoradiography: This technique involves administering this compound to an animal, followed by the injection of a radiolabeled V1B ligand. The animal is then euthanized, and the brain and pituitary are sectioned and exposed to a film or phosphor imager to visualize the distribution and density of the radioligand binding. The reduction in binding in this compound-treated animals compared to vehicle-treated controls is used to calculate receptor occupancy.

  • Positron Emission Tomography (PET): PET imaging is a non-invasive technique that allows for the visualization and quantification of receptor occupancy in the living human brain. It requires the development of a suitable PET radioligand for the V1B receptor. While a specific V1B PET ligand for routine use is still under development, this remains a key translational tool.

Quantitative Data for this compound

The following table summarizes the key binding affinity data for this compound at the human V1B receptor.

ParameterValueReceptor/Tissue SourceRadioligandReference
Ki (inhibition constant) 0.34 nMRecombinant human V1B receptor[3H]-AVP
IC50 (half maximal inhibitory concentration) 0.54 nMRecombinant human V1B receptor[3H]-AVP

Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.

Experimental Protocols

4.1. Protocol for In Vitro Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the V1B receptor using membranes from cells expressing the recombinant human V1B receptor and [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.

Materials:

  • Membranes from HEK293 cells stably expressing the human V1B receptor.

  • [3H]-AVP (specific activity ~50-80 Ci/mmol).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled AVP (for non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM unlabeled AVP (for non-specific binding) or 25 µL of this compound dilution.

    • 25 µL of [3H]-AVP (final concentration ~0.5 nM).

    • 50 µL of V1B receptor-containing membranes (final concentration ~5-10 µg protein/well).

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. Protocol for Ex Vivo Autoradiography in Rodents

This protocol outlines a method to determine V1B receptor occupancy of this compound in the rodent brain and pituitary.

Materials:

  • This compound.

  • Vehicle (e.g., 20% Captisol).

  • Radiolabeled V1B ligand (e.g., a tritiated or iodinated selective V1B antagonist).

  • Anesthetic.

  • Cryostat.

  • Autoradiography film or phosphor imaging screens.

  • Image analysis software.

Procedure:

  • Dose a cohort of rodents with either vehicle or varying doses of this compound via the desired route of administration (e.g., oral gavage).

  • At the time of expected peak plasma concentration of this compound, administer the radiolabeled V1B ligand intravenously.

  • After a suitable time for the radioligand to reach equilibrium in the brain (e.g., 60 minutes), anesthetize the animals and perfuse them with ice-cold saline.

  • Dissect the brain and pituitary gland and freeze them rapidly.

  • Section the frozen tissues (e.g., 20 µm thickness) using a cryostat and mount the sections on microscope slides.

  • Expose the sections to autoradiography film or a phosphor imaging screen along with radioactive standards.

  • Develop the film or scan the imaging screen to visualize the radioligand binding.

  • Quantify the optical density of the binding in regions of interest (e.g., pituitary, hippocampus) using image analysis software.

  • Calculate the percent receptor occupancy for each dose of this compound as: % Occupancy = (1 - (Binding in drug-treated animal / Binding in vehicle-treated animal)) * 100.

  • Plot the percent occupancy against the plasma or brain concentration of this compound to establish a dose-occupancy relationship.

Signaling Pathway and Experimental Workflow Diagrams

V1B_Signaling_Pathway cluster_membrane Cell Membrane V1B V1B Receptor Gq11 Gq/11 V1B->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates AVP Arginine Vasopressin (AVP) AVP->V1B Agonist This compound This compound This compound->V1B Antagonist Cellular_Response Cellular Response (e.g., ACTH release) PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates

Caption: V1B receptor signaling pathway and the antagonistic action of this compound.

Ex_Vivo_Autoradiography_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_analysis_phase Data Analysis Phase drug_admin Administer this compound or Vehicle to Animal radioligand_admin Administer V1B Radioligand drug_admin->radioligand_admin equilibration Allow for Equilibration radioligand_admin->equilibration euthanasia Euthanize and Collect Tissues equilibration->euthanasia sectioning Cryosectioning of Brain and Pituitary euthanasia->sectioning exposure Expose Sections to Film/Phosphor Screen sectioning->exposure imaging Develop Film or Scan Screen exposure->imaging quantification Quantify Optical Density in Regions of Interest imaging->quantification calculation Calculate % Receptor Occupancy quantification->calculation analysis Relate Occupancy to Dose/Concentration calculation->analysis

Caption: Workflow for ex vivo autoradiography to determine V1B receptor occupancy.

Conclusion

The accurate measurement of V1B receptor occupancy is a critical component in the development of this compound and other V1B receptor antagonists. The combination of in vitro binding assays and in vivo occupancy studies provides a comprehensive understanding of the drug's interaction with its target. The protocols and data presented here serve as a guide for researchers to design and execute experiments to assess the target engagement of this compound, ultimately facilitating its clinical development and therapeutic application.

Troubleshooting & Optimization

Technical Support Center: Addressing Off-Target Effects of Brezivaptan in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Brezivaptan (also known as TS-121; active ingredient THY1773) in cellular assays. This compound is a potent and selective vasopressin V1B receptor (AVPR1B) antagonist.[1] While highly selective, it is crucial to consider and control for potential off-target effects to ensure the validity of experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the arginine vasopressin receptor 1B (AVPR1B), also known as the V3 receptor.[1] This G protein-coupled receptor (GPCR) is predominantly expressed in the anterior pituitary gland and is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. By blocking the binding of arginine vasopressin (AVP) to the AVPR1B, this compound inhibits downstream signaling cascades, such as the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Q2: What are the most likely off-target receptors for this compound?

A2: The most probable off-target receptors for this compound are the other vasopressin receptor subtypes: the V1a receptor (AVPR1A) and the V2 receptor (AVPR2).[2] These receptors share structural homology with AVPR1B. While this compound is highly selective for AVPR1B, high concentrations or specific cellular contexts might lead to interactions with AVPR1A or AVPR2.

Q3: My cells show a response to this compound, but they do not express the V1B receptor. What could be happening?

A3: If you observe a cellular phenotype in a model that does not endogenously express AVPR1B, it is a strong indicator of an off-target effect. The first step is to confirm the absence of AVPR1B expression using a sensitive and validated method, such as qPCR or a specific antibody for western blotting or flow cytometry. If AVPR1B is truly absent, the effect may be mediated by another receptor, such as AVPR1A, or through an entirely different mechanism. It is also possible that the observed effect is due to compound cytotoxicity at the concentration used.

Q4: How can I confirm that the observed effect of this compound is specifically through the V1B receptor?

A4: To confirm on-target activity, you can perform several validation experiments:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AVPR1B in your cells. If the effect of this compound is diminished or abolished in these modified cells compared to control cells, it strongly suggests an on-target mechanism.

  • Rescue Experiments: In AVPR1B knockout/knockdown cells, reintroduce an expression vector for AVPR1B. The restoration of the this compound-induced phenotype would confirm the specificity for the V1B receptor.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Inconsistent results between experiments. 1. Cell passage number and health. 2. Variability in compound concentration. 3. Inconsistent incubation times.1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure precise timing for all treatment and assay steps.
High background signal in a functional assay (e.g., calcium flux, reporter gene). 1. Assay conditions are not optimized. 2. Cell line instability. 3. Compound precipitation or autofluorescence.1. Optimize agonist concentration (e.g., AVP) to achieve a robust signal-to-background window. 2. Perform regular cell line authentication. 3. Visually inspect compound dilutions for precipitation. Test for compound autofluorescence at the assay wavelength.
Observed effect is not dose-dependent. 1. Compound concentration is too high, causing cytotoxicity or saturation of the target. 2. Off-target effects at higher concentrations.1. Perform a full dose-response curve, starting from low nanomolar concentrations. 2. Run a cytotoxicity assay in parallel to your functional assay. 3. Investigate potential off-target activity on AVPR1A or AVPR2.
Discrepancy between binding affinity (Ki) and functional potency (IC50). 1. Cellular context (receptor expression levels, downstream signaling components). 2. "Receptor reserve" for the agonist. 3. Assay-specific artifacts.1. This can be expected; binding assays measure direct interaction, while functional assays measure a biological response. 2. Characterize the agonist dose-response carefully. 3. Ensure the functional assay is in the linear range.

Data Presentation

Table 1: Selectivity Profile of this compound (THY1773)

ReceptorBinding Affinity (Ki)Functional Activity (IC50)Species
Vasopressin V1B (AVPR1B) PotentPotentHuman, Rodent
Vasopressin V1a (AVPR1A) Lower AffinityLower PotencyHuman, Rodent
Vasopressin V2 (AVPR2) Lower AffinityLower PotencyHuman, Rodent

Note: this compound is consistently described as a potent and selective AVPR1B antagonist.[1] Exact Ki and IC50 values may vary between studies and assay conditions. Researchers should establish these values in their specific cellular system.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for AVPR1B

This protocol is to determine the binding affinity (Ki) of this compound for the human AVPR1B receptor.

Materials:

  • CHO-K1 cells stably expressing the human AVPR1B receptor.

  • Cell membranes prepared from the above cells.

  • [3H]-Arginine Vasopressin ([3H]-AVP) as the radioligand.

  • Unlabeled Arginine Vasopressin (AVP) for non-specific binding determination.

  • This compound (THY1773) test compound.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • GF/C filter plates.

  • Scintillation cocktail.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • A constant concentration of [3H]-AVP (e.g., 1.4 nM).

    • Serial dilutions of this compound or unlabeled AVP (for total and non-specific binding).

    • 20 µg of cell membranes per well.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Filtration: Pre-coat a GF/C filter plate with 0.5% polyethyleneimine (PEI). Transfer the binding reaction to the filter plate and aspirate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the ability of this compound to block AVP-induced calcium release in cells expressing AVPR1B or AVPR1A.

Materials:

  • HEK293 or CHO cells stably expressing the human AVPR1B or AVPR1A receptor.

  • Black, clear-bottom 96-well or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Arginine Vasopressin (AVP) as the agonist.

  • This compound test compound.

  • A fluorescence plate reader with an injection module.

Procedure:

  • Cell Plating: Seed the cells in the microplates and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution. Incubate as recommended by the manufacturer (e.g., 1 hour at 37°C).

  • Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound and incubate for 15-30 minutes.

  • Agonist Injection and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a pre-determined concentration of AVP (e.g., EC80) and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the AVP-induced response against the concentration of this compound to determine the IC50 value.

Visualizations

G cluster_0 AVPR1B Signaling Pathway AVP Arginine Vasopressin (AVP) AVPR1B AVPR1B Receptor AVP->AVPR1B Binds This compound This compound This compound->AVPR1B Blocks Gq11 Gq/11 AVPR1B->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: AVPR1B signaling and the inhibitory action of this compound.

G cluster_workflow Troubleshooting Workflow for Suspected Off-Target Effects start Phenotype Observed with this compound q1 Does the cell line express AVPR1B? start->q1 confirm_expr Confirm AVPR1B expression (qPCR/WB) q1->confirm_expr Yes off_target_path Investigate Off-Target Effects q1->off_target_path No q2 Is the effect seen in AVPR1B KO/KD cells? confirm_expr->q2 on_target Proceed with on-target validation cytotoxicity Test for cytotoxicity off_target_path->cytotoxicity screen_receptors Screen against AVPR1A/AVPR2 off_target_path->screen_receptors q2->on_target No q2->off_target_path Yes

Caption: A logical workflow to dissect on- and off-target effects.

G cluster_assay Calcium Mobilization Assay Workflow plate_cells 1. Seed cells in 96-well plate load_dye 2. Load with Calcium-sensitive dye plate_cells->load_dye pre_incubate 3. Pre-incubate with this compound load_dye->pre_incubate measure_baseline 4. Measure baseline fluorescence pre_incubate->measure_baseline inject_agonist 5. Inject AVP (agonist) measure_baseline->inject_agonist measure_signal 6. Measure fluorescence signal inject_agonist->measure_signal analyze 7. Analyze data & determine IC50 measure_signal->analyze

Caption: Step-by-step workflow for a calcium mobilization assay.

References

Troubleshooting Brezivaptan stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Brezivaptan during long-term storage. The information provided is based on general principles of pharmaceutical stability and data from related compounds. It is essential to conduct specific stability studies for this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term storage conditions should be determined by in-house stability studies, general recommendations for solid this compound are to store it at room temperature in a well-sealed container, protected from light and moisture.[1] For solutions, storage conditions will depend on the solvent and concentration. It is advisable to store solutions at -20°C or -80°C for long-term stability.

Q2: I have been storing solid this compound at room temperature. How can I be sure it is still stable?

A2: To confirm the stability of your stored this compound, you should perform analytical tests to check for purity and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a UV or mass spectrometry detector is a highly effective method for this purpose.[2][3] A comparison of the chromatogram of your stored sample with a freshly prepared standard will indicate any degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound, which contains amide and ether linkages, and by analogy to similar compounds like Tolvaptan (B1682983), the most probable degradation pathways are hydrolysis and oxidation.[4][5] Hydrolysis can occur under acidic or basic conditions, cleaving the amide bond. Oxidation may be initiated by exposure to air, light, or oxidizing agents.

Q4: Can I store this compound in a solution? If so, what solvent should I use?

A4: this compound can be dissolved in organic solvents such as DMSO, ethanol, or methanol. For long-term storage in solution, it is crucial to use high-purity, anhydrous solvents to minimize degradation. The choice of solvent may impact stability, and it is recommended to perform a stability study in the selected solvent. For aqueous experiments, it is best to prepare fresh solutions from a stock solution in an organic solvent.

Troubleshooting Guide

This guide addresses specific issues that you might encounter during the long-term storage and handling of this compound.

Issue Possible Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify the storage conditions (temperature, humidity, light exposure).2. Perform a purity check using HPLC or LC-MS.3. Compare the analytical data with the Certificate of Analysis of a new batch.
Appearance of new peaks in the chromatogram. Formation of degradation products.1. Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products.2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to acid, base, or light).
Discoloration or change in the physical appearance of the solid compound. Significant degradation or contamination.1. Do not use the compound for experiments.2. Acquire a new, validated batch of this compound.3. Review handling procedures to prevent contamination.
Precipitation of the compound from a stored solution. Poor solubility or solvent evaporation.1. Ensure the storage temperature is appropriate for the solvent used.2. Confirm that the storage container is properly sealed to prevent solvent evaporation.3. Gently warm the solution and sonicate to attempt redissolving the precipitate. If it does not redissolve, prepare a fresh solution.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound.

1. Objective: To determine the purity of a this compound sample and detect the presence of any degradation products.

2. Materials:

  • This compound sample (stored and a fresh standard)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with 0.1% formic acid

  • HPLC system with a C18 column and a UV or PDA detector

3. Method:

  • Sample Preparation:

    • Prepare a stock solution of the fresh this compound standard at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a solution of the stored this compound sample at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 266 nm (based on Tolvaptan, optimization for this compound may be needed)[4]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the retention time and peak area of the main peak in the sample chromatogram to the standard.

    • Analyze the sample chromatogram for the presence of any additional peaks, which may indicate degradation products.

    • Calculate the purity of the sample based on the peak area percentage.

Visualizations

Hypothesized Degradation Pathway of this compound

G cluster_main This compound Degradation cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (Light/Air) This compound->Oxidation DP1 Hydrolytic Product 1 (Amide Cleavage) Hydrolysis->DP1 DP2 Oxidative Product 1 (e.g., N-oxide) Oxidation->DP2

Caption: Hypothesized degradation pathways for this compound under hydrolytic and oxidative stress.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow Start Receive this compound Sample Prep Prepare Standard and Stored Samples Start->Prep Analysis HPLC/LC-MS Analysis Prep->Analysis Data Data Interpretation Analysis->Data Compare Compare to Reference Standard and Initial Data Data->Compare Report Generate Stability Report Compare->Report Identify Identify Degradation Products Compare->Identify If degradation is observed Identify->Report

Caption: A general experimental workflow for conducting a stability assessment of this compound.

References

Mitigating variability in animal model response to Brezivaptan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brezivaptan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate variability in your animal model studies, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as THY-1773 and TS-121) is a selective antagonist of the vasopressin V1B receptor (V1BR).[1][2][3] Arginine vasopressin (AVP) is a hormone that binds to different receptor subtypes, including V1A, V1B, and V2.[1] The V1B receptor is highly expressed in the pituitary gland and is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric disorders.[1][2] By blocking the V1B receptor, this compound is being investigated for the treatment of major depressive disorder.[3][4]

Q2: How does this compound differ from other vasopressin receptor antagonists like Tolvaptan?

A2: this compound's selectivity for the V1B receptor distinguishes it from other vasopressin antagonists. For instance, drugs like Tolvaptan are selective V2 receptor antagonists.[5][6] The V2 receptor is primarily located in the renal collecting ducts and regulates water reabsorption.[5][7] Therefore, V2 antagonists mainly have aquaretic effects (promoting water excretion) and are used to treat conditions like hyponatremia.[8][9] In contrast, this compound's action on the V1B receptor targets the HPA axis, which is relevant for psychiatric disorders.[1][2]

Q3: What are the common animal models used to study the effects of this compound?

A3: Given this compound's development for major depressive disorder, animal models of depression and anxiety are most relevant. These can include:

  • Forced Swim Test (FST): Measures behavioral despair in rodents. Antidepressants typically reduce immobility time.[10]

  • Tail Suspension Test (TST): Similar to the FST, this test also assesses antidepressant activity by measuring the duration of immobility.[10]

  • Chronic Mild Stress (CMS): This model exposes animals to a series of unpredictable, mild stressors to induce a state analogous to depression, often characterized by anhedonia (e.g., reduced sucrose (B13894) preference).[10][11]

  • Olfactory Bulbectomy (OBX) Model: Surgical removal of the olfactory bulbs in rats leads to behavioral changes that are often reversed by chronic antidepressant treatment.[12]

  • Social Defeat Stress Models: These models induce stress and depressive-like behaviors by exposing an animal to a more dominant, aggressive conspecific.[11]

Q4: What are the main sources of variability in animal studies with this compound?

A4: Variability in animal studies can stem from three primary sources:

  • Biological Variation: This includes genetic differences between animals (even within the same inbred strain), as well as variations in age, sex, health status, and gut microbiome.[10][13][14]

  • Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light-dark cycles, noise levels, and even cage placement can significantly impact experimental outcomes.[14][15]

  • Experimental Procedures: Inconsistencies in how experiments are conducted, including animal handling, dosing techniques, timing of procedures, and subjective scoring of behavioral tests, can introduce significant variability.[14][15]

Troubleshooting Guide

Issue 1: High variability in behavioral test results (e.g., inconsistent immobility times in the Forced Swim Test).

Potential CauseTroubleshooting Steps
Stress from Handling Habituate animals to the experimenter and handling procedures for several days before testing. Use non-aversive handling techniques, such as tunnel handling for mice, to minimize stress.[14][15]
Environmental Disruptions Ensure a quiet and controlled environment for behavioral testing. Minimize noise and movement. Acclimatize animals to the testing room for at least 30-60 minutes before starting the experiment.[15]
Inconsistent Test Procedures Standardize all aspects of the behavioral test, including water temperature (for FST), dimensions of the apparatus, and the duration of the test. Use video recording and blinded scoring to reduce observer bias.[14]
Circadian Rhythm Effects Conduct all behavioral tests at the same time of day to avoid variations due to the animals' natural circadian rhythms.[15]

Issue 2: Inconsistent or unexpected physiological responses (e.g., variable HPA axis hormone levels).

Potential CauseTroubleshooting Steps
Pharmacokinetic Variability Ensure consistent drug administration. For oral dosing, consider the fed/fasted state of the animals, as this can affect drug absorption.[16] If variability persists, consider a different route of administration (e.g., subcutaneous injection) for more consistent bioavailability.[17]
Sample Collection Stress The stress of sample collection (e.g., blood draws) can acutely alter HPA axis hormones like corticosterone. Use techniques that minimize stress, such as tail-nick sampling in a restraint tube after proper habituation, or collecting samples at a consistent time point post-dosing.
Animal Health Status Ensure all animals are healthy and free of underlying infections, which can activate the HPA axis and confound results.
Improper Dosing Double-check all dose calculations, drug concentrations, and administration volumes. An incorrect dose can lead to a lack of efficacy or off-target effects.[12]

Issue 3: Lack of a clear dose-response relationship.

Potential CauseTroubleshooting Steps
Inadequate Dose Range The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold). Conduct a pilot study with a wider range of doses to identify the optimal range for your specific model and endpoint.[12][18]
Metabolic Differences Consider species- and strain-specific differences in drug metabolism. The effective dose in one strain of mouse may not be the same in another or in rats.[10][19] Review literature for pharmacokinetic data in your chosen species.
Small Sample Size An underpowered study may fail to detect a significant dose-response effect. Perform a power analysis to determine the appropriate number of animals per group.[14]
High Inter-Individual Variability High variability can mask a true dose-response effect. Implement strategies to reduce variability, such as randomization, blinding, and controlling environmental factors.[14][20]

Data Presentation

Table 1: Example Dosing of Vasopressin Receptor Antagonists in Rodent Models

CompoundAnimal ModelDoses TestedRoute of AdministrationObserved EffectReference
TolvaptanAcute Hyponatremia (Rats)1, 3, 10 mg/kgOralDose-dependent increase in aquaresis and plasma sodium[9]
TolvaptanChronic Hyponatremia (Rats)0.25, 0.5, 1, 2, 4, 8 mg/kgOralDose-titration increased plasma sodium to normal levels[9]
Conivaptan (B1669423)SIADH Model (Rats)0.1, 1 mg/kgIntravenousSignificantly increased blood sodium and plasma osmolality[21]
Milnacipran (B1663801)Olfactory Bulbectomy (Rats)20, 30, 40 mg/kgOral30 and 40 mg/kg reversed hyperactivity[12]

Note: This table includes data for other vasopressin antagonists and antidepressants to provide context for dosing studies in relevant animal models, as specific this compound dosing data from peer-reviewed experimental studies is limited in the initial search results.

Mandatory Visualizations

This compound's Mechanism of Action in the HPA Axis

Brezivaptan_MOA cluster_legend Legend Hypothalamus Hypothalamus CRH CRH Hypothalamus->CRH releases AVP AVP Hypothalamus->AVP releases Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Gland Cortisol Cortisol Adrenal->Cortisol releases CRH->Pituitary + V1BR V1B Receptor AVP->V1BR ACTH->Adrenal + Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary - Brain Brain Regions (e.g., Hippocampus) Cortisol->Brain This compound This compound This compound->V1BR blocks V1BR->Pituitary Stress Stress Stress->Hypothalamus + Stimulation + (Stimulation) Inhibition - (Inhibition) Blockade X (Blockade)

Caption: this compound blocks AVP signaling at the V1B receptor in the pituitary.

Experimental Workflow for a Behavioral Study

References

Brezivaptan Synthesis, Purification, and Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Brezivaptan, this technical support center provides essential guidance on troubleshooting common issues, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound involves a multi-step process. A plausible final step, based on available patent literature, is the N-alkylation of a 1,2,4-triazolone intermediate with a morpholinoethyl-containing phenyl group, followed by amidation. The key precursors are a substituted 1,2,4-triazolone and N-isopropyl-2-chloroacetamide.

Q2: What are the most common impurities encountered during this compound synthesis?

A2: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. Potential impurities may include:

  • Process-Related Impurities: Unreacted starting materials or intermediates.

  • Side-Reaction Products: Formation of isomeric triazoles or oxadiazoles (B1248032) during the formation of the triazolone ring. Regioisomers can also form during the N-alkylation step.

  • Degradation Products: Hydrolysis of the amide bond or degradation of the morpholine (B109124) ring under harsh acidic or basic conditions.

Q3: What are the recommended purification methods for this compound?

A3: Laboratory-scale purification of this compound typically involves chromatographic techniques. The patent literature suggests a combination of silica (B1680970) gel column chromatography followed by preparative thin-layer chromatography (PTLC) to achieve high purity. For larger scales, crystallization would be a more viable and scalable purification method.

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low yield in triazolone ring formation - Incomplete reaction.- Side reactions forming byproducts like oxadiazoles.- Purity of starting materials.- Monitor reaction progress by TLC or LC-MS.- Optimize reaction temperature and time.- Ensure starting materials (hydrazide and isocyanate precursors) are pure and dry.- Consider using a milder catalyst or changing the solvent.
Formation of regioisomers during N-alkylation - The 1,2,4-triazolone ring has multiple nitrogen atoms that can be alkylated.- Optimize the base and solvent system to favor alkylation at the desired nitrogen.- Protect other reactive nitrogen atoms if necessary.- Carefully monitor the reaction to minimize the formation of the undesired isomer.
Incomplete amidation reaction - Insufficient reactivity of the chloroacetamide.- Steric hindrance.- Increase reaction temperature or time.- Use a more polar aprotic solvent to improve solubility and reaction rate.- Ensure the base used is strong enough to deprotonate the triazolone nitrogen.
Product degradation - Harsh reaction conditions (strong acid/base, high temperature).- Use milder reaction conditions where possible.- Minimize reaction time.- Perform a stability study of the intermediates and final product under the reaction conditions.
Purification Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor separation in column chromatography - Inappropriate solvent system.- Co-elution of impurities.- Optimize the eluent system using TLC to achieve better separation (Rf difference > 0.2).- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).- Employ gradient elution to improve separation of complex mixtures.
Product loss during preparative TLC - Inefficient extraction from the silica gel.- Streaking of the compound on the plate.- Use a polar solvent mixture (e.g., dichloromethane/methanol) to extract the compound from the scraped silica.- Ensure the sample is applied as a narrow band.- Optimize the mobile phase to prevent streaking.
Difficulty in inducing crystallization - High impurity levels.- Product is an oil or amorphous solid.- Inappropriate solvent.- Purify the crude product by column chromatography before attempting crystallization.- Screen a variety of solvents and solvent mixtures.- Try techniques like seeding, scratching the flask, or cooling to a lower temperature.

Scale-Up Issues

Issue Potential Cause Solutions and Mitigation Strategies
Exothermic reaction runaway - Poor heat transfer in larger reactors.- Ensure adequate cooling capacity for the reactor.- Control the rate of addition of reagents.- Monitor the internal reaction temperature closely.
Mixing and mass transfer limitations - Inefficient stirring in large vessels.- Use appropriately designed agitators for the reactor size and viscosity of the reaction mixture.- Ensure good mixing to maintain homogeneity and improve reaction rates.
Challenges in large-scale chromatography - High cost of stationary phase and solvents.- Difficulty in packing large columns uniformly.- Long run times.- Develop a robust crystallization method to replace or minimize chromatographic purification.- Optimize the chromatographic method for high loading and fast separation.- Consider using automated flash chromatography systems for medium-scale purifications.
Inconsistent product quality - Variations in raw material quality.- Lack of robust process control.- Establish strict specifications for all starting materials and intermediates.- Implement in-process controls (IPCs) to monitor critical parameters at each step.- Develop a detailed and validated standard operating procedure (SOP).

Experimental Protocols

Synthesis of N-isopropyl-2-chloroacetamide (Key Intermediate)

This procedure is based on general laboratory methods for amide synthesis.

  • Reaction Setup: In a reaction flask equipped with a stirrer and a dropping funnel, dissolve isopropylamine (B41738) (1.0 eq) and a suitable base such as potassium carbonate (1.2 eq) in dichloromethane.

  • Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Work-up: Quench the reaction by adding ice water. Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate.[1]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can often be used in the next step without further purification.[1]

Final Synthesis Step of this compound (Illustrative)

This protocol is a generalized representation based on the patent literature.

  • Reaction Setup: Combine the 3-(3-chlorophenyl)-1-(4-(2-(morpholino)ethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one intermediate (1.0 eq), N-isopropyl-2-chloroacetamide (1.1 eq), and a suitable base (e.g., N,N-diisopropylethylamine) in a solvent like acetonitrile.[2]

  • Reaction: Heat the mixture at an elevated temperature (e.g., 80 °C) and stir overnight.[2]

  • Isolation: After cooling, remove the solvent under reduced pressure.[2]

  • Initial Purification: The crude product can be washed with a solvent mixture such as ethyl acetate/n-hexane to remove some impurities.[2]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification start Starting Materials triazolone Triazolone Formation start->triazolone 1. Ring Formation alkylation N-Alkylation triazolone->alkylation 2. Side Chain Addition amidation Amidation alkylation->amidation 3. Final Fragment Coupling crude_this compound Crude this compound amidation->crude_this compound column_chrom Column Chromatography crude_this compound->column_chrom Initial Purification ptlc Preparative TLC column_chrom->ptlc Fine Purification (Lab) crystallization Crystallization (Scale-up) column_chrom->crystallization Alternative for Scale-up pure_this compound Pure this compound ptlc->pure_this compound crystallization->pure_this compound

Caption: A simplified workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered synthesis_issue Synthesis Issue? start->synthesis_issue purification_issue Purification Issue? synthesis_issue->purification_issue No low_yield Low Yield synthesis_issue->low_yield Yes impurities High Impurity Profile synthesis_issue->impurities Yes scaleup_issue Scale-up Issue? purification_issue->scaleup_issue No poor_separation Poor Separation purification_issue->poor_separation Yes cryst_fail Crystallization Failure purification_issue->cryst_fail Yes exotherm Exotherm/Mixing Problem scaleup_issue->exotherm Yes inconsistent_quality Inconsistent Quality scaleup_issue->inconsistent_quality Yes end Consult Further Documentation scaleup_issue->end No Check reaction conditions Check reaction conditions low_yield->Check reaction conditions Verify starting material purity Verify starting material purity low_yield->Verify starting material purity Identify impurity structure Identify impurity structure impurities->Identify impurity structure Optimize reaction selectivity Optimize reaction selectivity impurities->Optimize reaction selectivity Optimize eluent system Optimize eluent system poor_separation->Optimize eluent system Change stationary phase Change stationary phase poor_separation->Change stationary phase Screen different solvents Screen different solvents cryst_fail->Screen different solvents Pre-purify material Pre-purify material cryst_fail->Pre-purify material Improve heat transfer Improve heat transfer exotherm->Improve heat transfer Control addition rates Control addition rates exotherm->Control addition rates Tighten raw material specs Tighten raw material specs inconsistent_quality->Tighten raw material specs Implement in-process controls Implement in-process controls inconsistent_quality->Implement in-process controls

Caption: A logical flow diagram for troubleshooting issues in this compound synthesis and purification.

References

Validation & Comparative

A Preclinical Comparative Guide to Brezivaptan and Other V1B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Brezivaptan (also known as TS-121 or THY-1773) against other vasopressin V1B receptor antagonists. The data presented is compiled from various preclinical studies and is intended to serve as a resource for researchers in the field of neuroscience and drug development for stress-related disorders.

The vasopressin 1B (V1B) receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in conditions like major depressive disorder and anxiety.[1] Antagonists of the V1B receptor are therefore a promising therapeutic avenue for these disorders. This guide focuses on the preclinical pharmacological profiles of this compound in comparison to other notable V1B antagonists such as Nelivaptan (SSR149415), ABT-436, and the research compounds TASP0233278 and TASP0390325.

V1B Receptor Signaling Pathway

The activation of the V1B receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the cellular responses modulated by the V1B receptor, such as the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary corticotrophs.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds Gq_11 Gq/11 protein V1BR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., ACTH release) Ca2->Cellular_Response PKC->Cellular_Response

V1B Receptor Signaling Pathway

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and other V1B antagonists from preclinical studies. This data allows for a direct comparison of their potency, selectivity, and in vivo efficacy.

In Vitro Receptor Binding Affinity and Selectivity

This table presents the binding affinities (Ki or IC50 values) of the compounds for the V1B receptor and their selectivity against other related vasopressin and oxytocin (B344502) receptors. Lower values indicate higher binding affinity.

CompoundV1B Receptor Affinity (nM)V1a Receptor Affinity (nM)V2 Receptor Affinity (nM)Oxytocin Receptor Affinity (nM)Selectivity (V1a/V1B)Selectivity (V2/V1B)Selectivity (OT/V1B)
This compound (TS-121) Data not availableData not availableData not availableData not availableReported as selective[2]Reported as selective[2]Reported as selective[2]
Nelivaptan (SSR149415) 1.3 - 3.7 (rat)[3]~723 (human)[4]>3000 (human)[5]45.8 - 88.2 (human)[4][6]~195-556>810~12-68
ABT-436 Data not availableData not availableData not availableData not availableReported as highly selective[7]Reported as highly selective[7]Reported as highly selective[7]
TASP0233278 IC50: 1.3 (human), 1.6 (rat)[6]IC50: 286 (human)[6]IC50: 511 (human)[6]IC50: 45.8 (human)[6]~220~393~35
TASP0390325 IC50: 1.0 (human), 1.2 (rat)[6]>10,000 (human)[6]>10,000 (human)[6]>10,000 (human)[6]>10,000>10,000>10,000
In Vivo Efficacy in Preclinical Models

This table summarizes the in vivo efficacy of the V1B antagonists in common preclinical models of depression and anxiety, as well as their ability to modulate the HPA axis by suppressing ACTH release.

CompoundAnimal ModelAssayEffective Dose (mg/kg, p.o.)Observed Effect
This compound (TS-121) Rodent modelsDepression modelsData not availableReported to have antidepressant-like effects[1]
Nelivaptan (SSR149415) RatACTH Suppression (AVP-induced)3-10[3]Dose-dependent inhibition of ACTH increase
MouseElevated Plus Maze1-10 (i.p.)Anxiolytic-like activity[3]
RatForced Swim Test3-10Antidepressant-like activity
ABT-436 Rodent modelsDepression and Anxiety modelsData not availableReported to have antidepressant and anxiolytic-like effects[8]
TASP0233278 RatForced Swim Test3-10Reduced immobility time[9]
RatElevated Plus Maze3-10Increased time in open arms[9]
TASP0390325 RatACTH Suppression (CRF/dDAVP-induced)1-3Antagonized ACTH increase[6][9]
RatForced Swim Test3-10Reduced immobility time[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

V1B Receptor Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of a compound for the V1B receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing V1B receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]-AVP) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate Ki or IC50 values Count->Analyze

V1B Receptor Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the recombinant human or rat V1B receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Reaction Mixture: In a microplate, the cell membranes are incubated with a fixed concentration of a radiolabeled V1B receptor ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow for binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo ACTH Suppression Assay

This protocol describes an in vivo experiment to assess the ability of a V1B antagonist to block the stress-induced release of ACTH.

G Animal_Acclimation Acclimate rodents to housing conditions Drug_Administration Administer test compound (e.g., this compound) or vehicle Animal_Acclimation->Drug_Administration Stress_Induction Induce stress (e.g., AVP or CRF injection, forced swim) Drug_Administration->Stress_Induction Blood_Collection Collect blood samples at specific time points Stress_Induction->Blood_Collection ACTH_Measurement Measure plasma ACTH levels (e.g., by ELISA or RIA) Blood_Collection->ACTH_Measurement Data_Analysis Compare ACTH levels between treatment groups ACTH_Measurement->Data_Analysis

In Vivo ACTH Suppression Assay Workflow

Protocol:

  • Animal Model: Male rats (e.g., Sprague-Dawley) or mice are used.

  • Drug Administration: Animals are orally (p.o.) or intraperitoneally (i.p.) administered with the test V1B antagonist or vehicle at a predetermined time before the stressor.

  • Stress Induction: A stressor is applied to stimulate ACTH release. This can be a pharmacological challenge, such as an injection of AVP or a combination of corticotropin-releasing factor (CRF) and desmopressin (B549326) (dDAVP), or a physical stressor like a forced swim or restraint.

  • Blood Sampling: At a specific time point after the stressor, blood samples are collected.

  • ACTH Measurement: Plasma is separated, and ACTH levels are quantified using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: The ACTH levels in the drug-treated group are compared to the vehicle-treated group to determine the percentage of inhibition of the stress-induced ACTH response.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Protocol:

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session: On the first day, animals are placed in the water for a 15-minute pre-swim session. This induces a state of helplessness.

  • Test Session: 24 hours after the pre-test, animals are administered the test compound or vehicle. After a specified pretreatment time, they are placed back into the water for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the test session.

  • Data Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM)

The EPM is a common behavioral test to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: The maze consists of four arms (e.g., 50 cm long and 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.

  • Procedure: Animals are pre-treated with the test compound or vehicle. Each animal is then placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.

  • Behavioral Scoring: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms in the drug-treated group compared to the vehicle group suggests an anxiolytic-like effect.

Conclusion

The available preclinical data suggest that this compound and other V1B receptor antagonists hold promise as novel therapeutic agents for stress-related psychiatric disorders. While direct quantitative comparisons are limited by the availability of public data for some compounds, the collective evidence points to a class of drugs capable of modulating the HPA axis and exerting antidepressant- and anxiolytic-like effects in animal models. TASP0390325, in particular, demonstrates high selectivity for the V1B receptor, which may translate to a more favorable side-effect profile. Further publication of detailed preclinical data for this compound and ABT-436 will be crucial for a more comprehensive comparative analysis. This guide serves as a foundational resource for researchers to navigate the existing preclinical landscape of V1B receptor antagonists.

References

Comparative Efficacy of Brezivaptan and SSRIs in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Brezivaptan, a selective vasopressin V1B receptor antagonist, and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), a widely used class of antidepressants. The comparison is based on data from rodent models of depression, focusing on key behavioral paradigms such as the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model with the Sucrose (B13894) Preference Test (SPT).

Introduction

Major depressive disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for novel therapeutic agents. While SSRIs have been a cornerstone of MDD treatment for decades, a substantial portion of patients do not achieve adequate remission, highlighting the need for antidepressants with alternative mechanisms of action. This compound (also known as TS-121) represents one such novel approach, targeting the vasopressin V1B receptor, which is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a system often dysregulated in depression[1][2][3]. SSRIs, in contrast, primarily act by blocking the reuptake of serotonin, thereby increasing its availability in the synaptic cleft[4]. This guide synthesizes available preclinical data to offer a comparative perspective on the efficacy of these two distinct pharmacological classes in established animal models of depression.

Mechanism of Action

This compound: Modulating the HPA Axis

This compound is a selective antagonist of the vasopressin V1B receptor. These receptors are highly expressed in the anterior pituitary gland and are involved in mediating the effects of arginine vasopressin (AVP) on the release of adrenocorticotropic hormone (ACTH)[5][6]. In conditions of chronic stress, which are strongly associated with depression, the HPA axis can become hyperactive. By blocking the V1B receptor, this compound is hypothesized to attenuate this stress-induced HPA axis hyperactivity, thereby exerting its antidepressant effects[1][2]. V1B receptor antagonists have demonstrated antidepressant-like effects in various animal models, particularly in contexts of HPA axis dysregulation[1][2][3].

SSRIs: Enhancing Serotonergic Neurotransmission

SSRIs, such as fluoxetine (B1211875), are a class of drugs that selectively inhibit the serotonin transporter (SERT)[4]. SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are believed to result from downstream adaptive changes in serotonergic and other neurotransmitter systems following this acute increase in synaptic serotonin[4].

Signaling Pathway Diagrams

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin Vesicle Tryptophan->Serotonin_Vesicle Synthesis Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT SERT SSRI SSRI SSRI->SERT Inhibition Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Signaling Downstream Signaling Receptor->Signaling Effect Therapeutic Effect Signaling->Effect

SSRI Signaling Pathway

Brezivaptan_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Gland Stress Stress AVP_Neuron AVP Neuron Stress->AVP_Neuron AVP AVP AVP_Neuron->AVP Release V1BR V1B Receptor AVP->V1BR PLC PLC V1BR->PLC Activation This compound This compound This compound->V1BR Antagonism IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC ACTH_Release ACTH Release Ca_PKC->ACTH_Release ACTH ACTH ACTH_Release->ACTH Cortisol Cortisol ACTH->Cortisol

This compound Signaling Pathway

Comparative Efficacy Data

A direct head-to-head preclinical study comparing this compound and an SSRI was not identified in the public domain. Therefore, this guide presents data from separate studies investigating a V1B receptor antagonist (SSR149415, a tool compound with a similar mechanism to this compound) and the SSRI fluoxetine in widely accepted rodent models of depression.

Forced Swim Test (FST)

The FST is a behavioral despair model where the duration of immobility is measured as an indicator of a depressive-like state. A reduction in immobility time is indicative of antidepressant efficacy.

CompoundSpeciesModelDoseOutcomeReference
SSR149415 RatNormal10-30 mg/kg, p.o.Significantly decreased immobility time[7][8]
Fluoxetine MouseNormal20 mg/kg, i.p.Significantly decreased immobility time (with a 5-min pretest session)[9][10]
Fluoxetine MouseChronic Variable Mild Stress10 mg/kg/day in drinking waterReversed the stress-induced increase in immobility time[11]

Note: The data for SSR149415 and fluoxetine are from separate studies and involve different rodent species, which should be considered when interpreting these results.

Chronic Mild Stress (CMS) Model and Sucrose Preference Test (SPT)

The CMS model is a well-validated paradigm that induces a state of anhedonia, a core symptom of depression, in rodents. Anhedonia is typically assessed using the SPT, where a reduction in the preference for a sweetened solution over water indicates a depressive-like phenotype.

  • V1B Receptor Antagonist (SSR149415): In a CMS model in mice, repeated administration of SSR149415 (10 and 30 mg/kg, i.p.) for 39 days was shown to improve the degradation of the physical state, anxiety, despair, and the loss of coping behavior induced by stress[7][8]. While specific quantitative data from the SPT in this study is not detailed, the findings suggest a reversal of the depressive-like phenotype induced by CMS.

  • SSRI (Fluoxetine): In a chronic unpredictable stress model in rats, a common variation of the CMS model, fluoxetine (20 mg/kg) did not significantly improve sucrose preference after 6 weeks of treatment compared to the stressed control group[12]. However, other studies have shown that fluoxetine can restore sucrose preference in rodents subjected to chronic stress, though the effect can be influenced by the specific stress protocol and treatment regimen[13][14][15]. For instance, one study in mice demonstrated that fluoxetine treatment (10 mg/kg) for three consecutive weeks, starting after the induction of a depressive-like state by lipopolysaccharide administration, significantly increased sucrose preference compared to the saline-treated group[16].

Experimental Protocols

Forced Swim Test (Mouse)

Objective: To assess behavioral despair as an index of depressive-like behavior.

Apparatus: A transparent glass cylinder (e.g., 25 cm height, 11.5 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs (e.g., 19 cm)[11].

Procedure:

  • Habituation/Pre-test (optional but recommended for some SSRI studies): On the first day, mice are placed in the cylinder for a 15-minute pre-swim session. This can increase the immobility in the subsequent test session[9].

  • Test Session: 24 hours after the pre-test, mice are again placed in the water-filled cylinder for a 6-minute test session.

  • Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the 6-minute test session[17].

Forced_Swim_Test_Workflow Start Start Drug_Admin Drug Administration Start->Drug_Admin Pre_Test Day 1: Pre-Test (15 min swim) Drug_Admin->Pre_Test Wait 24h Interval Pre_Test->Wait Test Day 2: Test Session (6 min swim) Wait->Test Record Video Recording Test->Record Analyze Analyze last 4 min for immobility duration Record->Analyze End End Analyze->End

Forced Swim Test Workflow
Sucrose Preference Test (Mouse)

Objective: To measure anhedonia, a core symptom of depression.

Apparatus: Standard mouse cages equipped with two drinking bottles.

Procedure:

  • Habituation: For 24-48 hours, mice are habituated to the two-bottle setup, with both bottles containing water. This is followed by a 24-hour period where one bottle contains a 1% sucrose solution and the other contains water.

  • Deprivation: Prior to the test, mice are typically deprived of food and water for a period of 12-24 hours to increase their motivation to drink.

  • Test Session: Mice are presented with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water. The bottles are left in the cage for a defined period (e.g., 1-24 hours). The position of the bottles is often swapped halfway through the test to avoid place preference.

  • Data Analysis: The amount of liquid consumed from each bottle is determined by weighing the bottles before and after the test. Sucrose preference is calculated as: (Sucrose solution intake / Total liquid intake) x 100%.

Sucrose_Preference_Test_Workflow Start Start Habituation Habituation to two bottles (water, then water vs. sucrose) Start->Habituation Deprivation Food and Water Deprivation (12-24h) Habituation->Deprivation Test Present two pre-weighed bottles: 1% Sucrose vs. Water Deprivation->Test Measure Measure consumption after defined period (e.g., 1-24h) Test->Measure Calculate Calculate Sucrose Preference (%) Measure->Calculate End End Calculate->End

References

A Head-to-Head Comparison of Brezivaptan and Balovaptan: Two Distinct Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies targeting the vasopressin system, Brezivaptan and Balovaptan (B605908) have emerged as distinct investigational drugs with specific receptor targets and therapeutic aims. While both are classified as "vaptans," a direct head-to-head clinical comparison is unavailable as they have been developed for different indications and act on different vasopressin receptor subtypes. This guide provides a comprehensive comparison based on their individual mechanisms of action, clinical development, and available data, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundBalovaptan
Primary Target Vasopressin V1B Receptor (AVPR1B) AntagonistVasopressin V1A Receptor (AVPR1A) Antagonist
Therapeutic Indication Major Depressive Disorder (MDD)Autism Spectrum Disorder (ASD)
Development Status Phase II Clinical Trials[1]Development for ASD terminated[2][3]
Mechanism of Action Modulates the hypothalamic-pituitary-adrenal (HPA) axis by blocking V1B receptors in the pituitary gland.[4]Aims to improve social communication by blocking V1A receptors in the central nervous system.[2][3]

Mechanism of Action and Signaling Pathways

This compound and Balovaptan exert their effects by antagonizing different subtypes of the vasopressin receptor, leading to distinct downstream signaling cascades.

This compound (TS-121) is a selective antagonist of the vasopressin V1B receptor.[1][4] The V1B receptor is highly expressed in the anterior pituitary gland and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in individuals with major depressive disorder.[4] By blocking the action of vasopressin on V1B receptors, this compound is hypothesized to attenuate HPA axis hyperactivity.[4]

cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Adrenal Gland CRH CRH V1BR V1B Receptor CRH->V1BR Stimulates AVP Vasopressin (AVP) AVP->V1BR Stimulates ACTH ACTH V1BR->ACTH Release Cortisol Cortisol ACTH->Cortisol Stimulates Release Cortisol->CRH Negative Feedback Cortisol->AVP Negative Feedback This compound This compound This compound->V1BR Blocks

Figure 1: this compound's Mechanism of Action in the HPA Axis.

Balovaptan (RG7314) acts as a selective antagonist of the vasopressin V1A receptor.[2][3] V1A receptors are widely distributed in the brain, including areas implicated in social behavior and communication.[2][3] The rationale behind its development for Autism Spectrum Disorder (ASD) was that by blocking V1A receptors, it could modulate neural circuits involved in social processing and potentially improve social communication deficits.[2]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Brain Regions for Social Behavior) AVP Vasopressin (AVP) V1AR V1A Receptor AVP->V1AR Binds & Activates Signaling Intracellular Signaling (e.g., Gq/11, PLC, Ca2+) V1AR->Signaling Activates Response Modulation of Social Behavior Signaling->Response Leads to Balovaptan Balovaptan Balovaptan->V1AR Blocks

Figure 2: Balovaptan's Antagonism of the V1A Receptor.

Clinical Development and Efficacy

The clinical development pathways for this compound and Balovaptan have been divergent, reflecting their different targets and therapeutic goals.

This compound is currently in Phase II clinical trials for the adjunctive treatment of major depressive disorder. One study investigated its safety and efficacy as an add-on therapy for patients who had an inadequate response to current antidepressant treatments. The rationale for its use in depression is based on the hypothesis that V1B receptor antagonists may be particularly effective in patients with HPA axis hyperactivity, a common feature in a subset of individuals with depression.[4]

Balovaptan was investigated for its potential to improve social communication in individuals with Autism Spectrum Disorder.[2] It received Breakthrough Therapy Designation from the US FDA based on early promising results.[2] However, subsequent Phase 2 and Phase 3 clinical trials, including the VANILLA and aV1ation studies, did not demonstrate a statistically significant improvement in the primary endpoints related to social communication and interaction compared to placebo in both adults and children with ASD.[5][6][7][8] Consequently, the development of Balovaptan for this indication was discontinued.[2][3]

Experimental Protocols

While specific, detailed protocols from the clinical trials are proprietary, the general methodologies can be summarized based on published trial information.

General Protocol for a Phase II Adjunctive MDD Trial (similar to this compound's):

cluster_0 Experimental Workflow Screening Screening & Enrollment (MDD diagnosis, inadequate response to AD) Randomization Randomization Screening->Randomization GroupA Adjunctive this compound + Standard AD Randomization->GroupA GroupB Placebo + Standard AD Randomization->GroupB Treatment Treatment Period (e.g., 8-12 weeks) FollowUp Follow-up Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis GroupA->Treatment GroupB->Treatment

Figure 3: Generalized Workflow for an Adjunctive MDD Clinical Trial.

Key Assessments in MDD Trials:

  • Primary Efficacy Endpoint: Change from baseline in a standardized depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS).

  • Secondary Endpoints: Response and remission rates, changes in anxiety and overall functioning scales.

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

General Protocol for a Phase III ASD Trial (similar to Balovaptan's):

The aV1ation study, a Phase 2 trial for Balovaptan in children and adolescents with ASD, involved a randomized, double-blind, placebo-controlled design over 24 weeks.[5]

Key Assessments in ASD Trials:

  • Primary Efficacy Endpoint: The aV1ation study used the Vineland Adaptive Behavior Scales, Second Edition (Vineland-II) Two-Domain Composite score, focusing on socialization and communication.[5]

  • Secondary Endpoints: Included other measures of social responsiveness and adaptive behavior.[5]

  • Safety and Tolerability: Assessed through the reporting of adverse events. Balovaptan was generally well-tolerated.[5]

Quantitative Data Summary

ParameterThis compound (TS-121)Balovaptan (RG7314)
Receptor Selectivity Selective for V1B over V1A and V2 receptors.Selective for V1A over V1B and V2 receptors.
Clinical Trial Dosing (Example) Investigated at various oral doses.Studied at oral doses including 1.5 mg, 4 mg, and 10 mg daily.[2][3]
Clinical Efficacy Outcome (Primary Indication) Under investigation for MDD.Did not show significant improvement in social communication in ASD trials.[5][6][8]
Safety Profile Generally reported to be well-tolerated in clinical trials.Generally well-tolerated in clinical trials with a similar adverse event profile to placebo.[5]

Conclusion

This compound and Balovaptan, while both targeting the vasopressin system, are fundamentally different compounds with distinct therapeutic hypotheses. This compound's focus on the V1B receptor and the HPA axis continues to be explored for the treatment of major depressive disorder. In contrast, Balovaptan's journey as a V1A antagonist for autism spectrum disorder, despite initial promise, ultimately did not yield the desired clinical efficacy, leading to the termination of its development for this indication. The divergent paths of these two molecules underscore the complexity of targeting the vasopressin system and the importance of specific receptor subtype selectivity in achieving desired therapeutic outcomes for different neurological and psychiatric conditions. Future research will continue to elucidate the nuanced roles of vasopressin receptors in health and disease, potentially paving the way for more targeted and effective therapies.

References

A Comparative Analysis of the Safety Profile of Brezivaptan and Other Antidepressant Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability of Brezivaptan, an investigational vasopressin V1B receptor antagonist, with established classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs). The information is intended to support research, clinical development, and pharmacovigilance activities by presenting a consolidated overview of the known adverse event profiles based on available clinical trial data and systematic reviews.

Executive Summary

This compound, with its novel mechanism of action targeting the vasopressin V1B receptor, has demonstrated a favorable safety and tolerability profile in early clinical development for major depressive disorder (MDD)[1][2][3]. As an antagonist of the V1B receptor, it modulates the hypothalamic-pituitary-adrenal (HPA) axis, a key system implicated in the pathophysiology of depression[1][2][3]. While comprehensive, large-scale safety data are still emerging, initial findings suggest a potentially distinct side-effect profile compared to traditional monoaminergic antidepressants. This guide synthesizes the available quantitative data on treatment-emergent adverse events (TEAEs) for this compound and comparator antidepressant classes, outlines the experimental methodologies for safety assessment in clinical trials, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative Safety Profiles

The following tables summarize the incidence of common and serious adverse events associated with this compound and other major antidepressant classes. Data for this compound are derived from a Phase 2 clinical trial (TS-121), while data for SSRIs, SNRIs, TCAs, and MAOIs are aggregated from systematic reviews and meta-analyses of numerous clinical trials. It is important to note that direct head-to-head comparison trials between this compound and all other antidepressant classes are not yet available.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (%)

Adverse EventThis compound (TS-121)SSRIsSNRIsTCAsMAOIsPlacebo
Gastrointestinal
Nauseadata not available2625.7111data not available11
Diarrheadata not available16data not available4data not available4
Constipationdata not available11data not available22data not availabledata not available
Dry Mouthdata not available22data not available27Commondata not available
Neurological
Headachedata not available18data not available14Common14
Dizzinessdata not available14data not available23Commondata not available
Somnolence/Drowsinessdata not availabledata not availabledata not availableCommonCommondata not available
Insomniadata not available12data not available7Common7
Autonomic
Sweatingdata not available10data not available14data not availabledata not available
Blurred Visiondata not available10data not available14data not availabledata not available
Sexual Dysfunction
Any Sexual Dysfunctiondata not availableup to 75Less common than SSRIsCommonCommondata not available

Note: Data for this compound from the published Phase 2 trial abstract did not provide specific percentages for TEAEs, stating only a "favorable safety and tolerability" profile[1][2][3]. Data for other classes are aggregated from multiple sources and represent a range of reported incidences[4][5][6][7][8][9][10][11][12]. "Common" indicates a frequently reported side effect without a specific percentage available in the reviewed literature.

Table 2: Serious Adverse Events and Other Clinically Relevant Safety Considerations

Adverse Event/Safety ConcernThis compound (TS-121)SSRIsSNRIsTCAsMAOIs
Cardiovascular
Hypertensive CrisisNot reportedNoPotential riskNoYes (with tyramine-containing foods)
Orthostatic HypotensionNot reportedLow riskPotential riskHigh riskHigh risk
QTc ProlongationNot reportedCitalopram/Escitalopram have warningsPotential riskHigh riskLow risk
Metabolic
Weight Gaindata not availableVariable, can be significant long-termLess common than SSRIsCommonCommon
Endocrine
Hyponatremiadata not availableIncreased risk, especially in elderlyIncreased riskLower risk than SSRIs/SNRIsRare
Hepatic
Liver Enzyme Elevationdata not availableRarePotential riskRareRare but severe cases reported
Other
Serotonin SyndromeUnlikely (different mechanism)Yes (especially in combination)Yes (especially in combination)Yes (in combination)Yes (in combination)
Discontinuation Syndromedata not availableCommonCommonCommonCommon
Suicidal Ideation (in young adults)data not availableBlack box warningBlack box warningBlack box warningBlack box warning

Note: This table highlights key safety concerns. The absence of a report for this compound does not definitively mean the absence of risk, but rather that it was not a notable finding in the initial published data.

Experimental Protocols

The safety data for this compound was primarily generated from a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT03093025)[1][2][3]. The general methodology for assessing the safety and tolerability of an adjunctive antidepressant treatment in such a trial is outlined below.

General Protocol for a Phase 2 Adjunctive Antidepressant Clinical Trial

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for assessing the safety and efficacy of a new antidepressant.

  • Participant Population: Patients with a confirmed diagnosis of Major Depressive Disorder (MDD) who have had an inadequate response to at least one standard antidepressant monotherapy.

  • Treatment:

    • Participants continue their existing antidepressant treatment at a stable dose.

    • They are then randomized to receive either the investigational drug (e.g., this compound at different doses) or a placebo as an adjunctive therapy for a predefined period (e.g., 6-8 weeks).

  • Safety Assessments:

    • Treatment-Emergent Adverse Events (TEAEs): Systematically collected at each study visit through open-ended questioning and a standardized checklist. TEAEs are coded using a standardized medical dictionary (e.g., MedDRA).

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at baseline and at regular intervals throughout the study.

    • Electrocardiograms (ECGs): Performed at baseline and at specified time points to monitor for cardiovascular effects, including QTc interval changes.

    • Laboratory Tests: Blood and urine samples are collected at baseline and at the end of the study to assess hematology, clinical chemistry (including liver and renal function tests), and electrolytes.

    • Suicidality Assessment: Standardized scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), are used to monitor for suicidal ideation and behavior.

    • Physical Examinations: Conducted at the beginning and end of the study.

  • Data Analysis: The incidence, severity, and causality of all adverse events are analyzed and compared between the treatment and placebo groups. Statistical tests are used to identify any significant differences in the safety profiles.

Mandatory Visualization

Signaling Pathway of this compound

This compound is a selective antagonist of the vasopressin V1B receptor. This receptor is a G-protein coupled receptor (GPCR) primarily found in the anterior pituitary gland. Its activation by arginine vasopressin (AVP) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis response to stress. By blocking the V1B receptor, this compound is hypothesized to attenuate the stress-induced release of adrenocorticotropic hormone (ACTH), thereby normalizing HPA axis hyperactivity, which is often observed in patients with depression.

Brezivaptan_Signaling_Pathway cluster_stress Stress Response cluster_pituitary Anterior Pituitary Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus AVP Arginine Vasopressin (AVP) Hypothalamus->AVP CRH Corticotropin-Releasing Hormone (CRH) Hypothalamus->CRH V1BR Vasopressin V1B Receptor AVP->V1BR Binds Gq_11 Gq/11 Protein V1BR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Activates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Leads to ACTH ACTH Release Ca_release->ACTH Stimulates Adrenal_Cortex Adrenal Cortex ACTH->Adrenal_Cortex Stimulates This compound This compound This compound->V1BR Antagonizes Cortisol Cortisol Release Adrenal_Cortex->Cortisol Cortisol->Hypothalamus Negative Feedback cluster_pituitary cluster_pituitary Cortisol->cluster_pituitary Negative Feedback

Caption: this compound's mechanism of action via V1B receptor antagonism.

Experimental Workflow for a Phase 2 Antidepressant Safety Trial

The following diagram illustrates a typical workflow for a Phase 2 clinical trial designed to assess the safety and efficacy of a novel adjunctive antidepressant like this compound.

Antidepressant_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (e.g., 6-8 weeks) cluster_followup End of Treatment & Follow-up Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (Vitals, ECG, Labs, Suicidality) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization (1:1:1) Baseline_Assessments->Randomization Treatment_Arm_A Adjunctive this compound (Dose 1) + Standard Antidepressant Randomization->Treatment_Arm_A Treatment_Arm_B Adjunctive this compound (Dose 2) + Standard Antidepressant Randomization->Treatment_Arm_B Placebo_Arm Adjunctive Placebo + Standard Antidepressant Randomization->Placebo_Arm Weekly_Visits Weekly/Bi-weekly Visits (Safety & Efficacy Assessments) Treatment_Arm_A->Weekly_Visits Follow-up Treatment_Arm_B->Weekly_Visits Follow-up Placebo_Arm->Weekly_Visits Follow-up End_of_Treatment_Assessments End of Treatment Assessments (Vitals, ECG, Labs, Suicidality) Weekly_Visits->End_of_Treatment_Assessments Follow_up_Period Short-term Follow-up (e.g., 2-4 weeks) End_of_Treatment_Assessments->Follow_up_Period Data_Analysis Data Analysis (Safety & Efficacy) Follow_up_Period->Data_Analysis

Caption: Workflow of a Phase 2 adjunctive antidepressant clinical trial.

Conclusion

This compound presents a novel approach to the treatment of major depressive disorder by targeting the vasopressin V1B receptor and modulating the HPA axis. Preliminary data from its Phase 2 clinical trial suggest a favorable safety and tolerability profile. However, a comprehensive understanding of its comparative safety requires further larger and longer-term clinical trials, including head-to-head comparisons with other antidepressant classes. The data presented in this guide, compiled from available clinical research, offer a preliminary framework for researchers and drug development professionals to evaluate the potential of this compound within the broader landscape of antidepressant therapies. As more data becomes available, this guide will be updated to provide a more complete comparative safety assessment.

References

Navigating Vaptan Efficacy: A Guide to Biomarkers for Brezivaptan and Alternatives in Hyponatremia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comparative analysis of biomarkers for assessing the treatment response to vasopressin receptor antagonists, known as vaptans, with a focus on the therapeutic area of hyponatremia. While Brezivaptan was initially investigated in this space, its development has since pivoted, and it is now primarily under investigation as a vasopressin V1B receptor antagonist for major depressive disorder.[1] This guide will, therefore, focus on the established principles of V2 receptor antagonism for hyponatremia, using the well-documented vaptan, Tolvaptan (B1682983), as the primary example for comparison against traditional therapies.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the identification and validation of biomarkers for this class of drugs.

Comparative Overview of Treatments for Hyponatremia

Hyponatremia, characterized by low serum sodium levels, is a common electrolyte disorder.[2] The primary hormonal driver of water retention leading to hyponatremia is often arginine vasopressin (AVP). V2 receptor antagonists like Tolvaptan offer a targeted approach by promoting electrolyte-free water excretion (aquaresis).[2][3]

Treatment ModalityMechanism of ActionKey AdvantagesKey Limitations
V2 Receptor Antagonists (e.g., Tolvaptan) Selectively blocks vasopressin V2 receptors in renal collecting ducts, preventing water reabsorption.[3]Directly targets the underlying hormonal mechanism of water retention; rapid and predictable increase in serum sodium.[4][5]Risk of overly rapid sodium correction; adverse effects include thirst and dry mouth.[5]
Fluid Restriction Limits total body water to increase serum sodium concentration.Non-pharmacological, low cost.Poor patient compliance over the long term; slow onset of action.[3]
Hypertonic Saline (3% NaCl) Intravenously administered to rapidly increase serum sodium levels.Effective for severe, symptomatic hyponatremia.Requires intensive monitoring in a hospital setting; risk of osmotic demyelination if corrected too quickly.[3]

Potential Biomarkers for Vaptan Treatment Response

The identification of reliable biomarkers is crucial for predicting patient response, optimizing dosing, and monitoring the efficacy of vaptan therapy. The following table summarizes key candidate biomarkers.

BiomarkerBiological RationaleExpected Change with Effective Vaptan Treatment
Serum Sodium The primary efficacy endpoint for hyponatremia treatment.Increase towards normalization.[4][5][6][7][8]
Urine Osmolality Reflects the kidney's ability to concentrate urine; V2 receptor blockade impairs this ability.Significant decrease.[4][9][10][11]
Copeptin (CPP) A stable surrogate marker for vasopressin (AVP) release.[12] High baseline levels may indicate a highly active AVP system, suggesting a potential for a robust response to antagonism.Baseline levels may predict response.[12] Levels increase post-treatment due to a feedback loop from increased plasma osmolality.[13][14][15]
Urinary Aquaporin-2 (AQP2) The water channel translocated to the cell membrane in response to vasopressin. V2 blockade prevents this, reducing AQP2 excretion in urine.[3][16][17]Significant decrease.[16][18][19]
24-Hour Urine Volume A direct measure of aquaresis induced by the drug.Significant increase.[4][20]

Quantitative Biomarker Data: Tolvaptan vs. Placebo

The following data is summarized from the pivotal SALT-1 and SALT-2 trials, which assessed the efficacy of Tolvaptan in patients with euvolemic and hypervolemic hyponatremia.[4][5][6][7]

Table 1: Change in Primary Efficacy and Pharmacodynamic Biomarkers

BiomarkerTolvaptan GroupPlacebo GroupP-Value
Avg. Daily Serum Na+ Change (Baseline to Day 4, mEq/L) 3.62 to 4.330.25 to 0.42<0.0001[5]
Avg. Daily Serum Na+ Change (Baseline to Day 30, mEq/L) 6.20 to 6.221.66 to 1.84<0.0001[5]
Urine Osmolality Change (mOsm/kg) Decrease of ~233 (Weighted Mean Difference)-<0.05[20]

Table 2: Changes in Mechanistic Biomarkers

BiomarkerBaseline (Pre-Treatment)Post-Treatment (Tolvaptan)Key Finding
Urinary AQP2/Creatinine (B1669602) (fmol/mgCr) 67.8 ± 50.620.7 ± 15.1 (after 1 month)The initial decrease in urinary AQP2 strongly correlated with long-term renal prognostic factors in ADPKD patients.[16][19]
Plasma Copeptin (pmol/L) 6.3 (median)21.9 (median, after 3 weeks)A larger percentage increase in copeptin post-treatment was associated with a better therapeutic outcome.[13][21]

Signaling and Experimental Workflows

Visualizing the underlying biological pathways and experimental designs is essential for understanding biomarker relevance.

G cluster_membrane Collecting Duct Cell Membrane cluster_extracellular Blood / Lumen cluster_intracellular Intracellular V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP AQP2_channel AQP2 Water Channel AVP Arginine Vasopressin (AVP) AVP->V2R Binds This compound This compound (or Tolvaptan) This compound->V2R Blocks Gs->AC Activates PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Translocates to Membrane

Caption: V2 receptor signaling pathway and antagonist-mediated inhibition.

G cluster_trial Biomarker Validation Workflow cluster_treatment 30-Day Treatment Period start Patient Screening (Euvolemic/Hypervolemic Hyponatremia) p1 Baseline Sampling (Serum, Urine) start->p1 p2 Randomization p1->p2 t1 Vaptan Arm (e.g., Tolvaptan) p2->t1 t2 Placebo Arm p2->t2 p3 Follow-up Sampling (Day 4, Day 30) t1->p3 t2->p3 p4 Biomarker Analysis (ELISA, Western Blot, Biochemistry) p3->p4 p5 Statistical Analysis (Compare Δ from Baseline) p4->p5 end Correlate Biomarker Change with Clinical Response p5->end

Caption: Clinical trial workflow for vaptan biomarker validation.

Experimental Protocols

Quantification of Human Copeptin by ELISA

This protocol describes a typical sandwich ELISA procedure for measuring copeptin concentrations in serum or plasma.

  • Principle: A microplate is pre-coated with an antibody specific to human copeptin. Standards and samples are added to the wells, and any copeptin present is bound by the immobilized antibody. A biotin-conjugated anti-copeptin antibody is then added, followed by an Avidin-HRP conjugate. A TMB substrate is used for color development, which is proportional to the amount of copeptin. The reaction is stopped, and absorbance is measured at 450 nm.[22][23][24]

  • Methodology:

    • Sample Preparation: Collect serum or plasma (EDTA or heparin anticoagulant) and centrifuge at 1000 x g for 15-20 minutes.[22][23] Samples can be assayed immediately or aliquoted and stored at -20°C or -80°C.[22]

    • Reagent Preparation: Prepare all reagents, working standards, and samples as directed by the specific ELISA kit manufacturer.[25]

    • Assay Procedure: a. Add 50 µL of standard or sample to appropriate wells. b. Immediately add 50 µL of Biotinylated-Conjugate solution to each well. Cover and incubate for 1 hour at 37°C.[22] c. Aspirate and wash wells 3-5 times with Wash Buffer. d. Add 100 µL of Streptavidin-HRP solution to each well. Cover and incubate for 1 hour at 37°C.[22] e. Aspirate and wash wells 5 times with Wash Buffer. f. Add 90 µL of TMB Substrate Solution and incubate in the dark for 20-30 minutes at 37°C.[22] g. Add 50 µL of Stop Solution to each well. h. Read the optical density at 450 nm within 10 minutes.

    • Calculation: Calculate the concentration of copeptin in the samples by comparing the OD of the samples to the standard curve.

Quantification of Urinary Aquaporin-2 (AQP2) by Western Blot

This protocol outlines a general procedure for detecting and quantifying AQP2 in urine samples.

  • Principle: Proteins from urine samples are separated by size via SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific to AQP2. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.

  • Methodology:

    • Sample Preparation: a. Collect urine samples and centrifuge to remove cellular debris. b. Determine the total protein concentration or normalize to urinary creatinine to ensure equal loading. c. Mix the urine sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

    • SDS-PAGE: Load prepared samples onto a polyacrylamide gel (e.g., 12%) and perform electrophoresis to separate proteins based on molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against AQP2 (e.g., rabbit polyclonal anti-AQP2) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.[27]

    • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Repeat the washing step as described above.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensity using densitometry software. The AQP2 signal can be normalized to a loading control or urinary creatinine concentration.

References

Meta-analysis of clinical trial data for vasopressin receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Meta-analysis of Clinical Trial Data for Vasopressin Receptor Antagonists

This guide provides a detailed comparison of vasopressin receptor antagonists based on a meta-analysis of clinical trial data. It is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of these agents. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding.

Introduction to Vasopressin Receptor Antagonists

Vasopressin receptor antagonists, also known as vaptans, are a class of drugs that block the action of vasopressin (also known as antidiuretic hormone, ADH) on its receptors. Vasopressin plays a crucial role in regulating water and electrolyte balance. By antagonizing the vasopressin receptors, particularly the V2 receptor in the kidneys, these drugs promote aquaresis, the excretion of solute-free water. This mechanism makes them effective in treating euvolemic and hypervolemic hyponatremia, conditions characterized by low serum sodium levels due to excess water retention. This guide focuses on three prominent vasopressin receptor antagonists: tolvaptan (B1682983), conivaptan, and lixivaptan (B1674903).

Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials and meta-analyses, comparing the efficacy and safety of tolvaptan, conivaptan, and lixivaptan in the treatment of hyponatremia.

Table 1: Efficacy in Correcting Hyponatremia
AntagonistTrial(s)Change in Serum Sodium (mEq/L) vs. PlaceboTimeframePatient PopulationCitation(s)
Tolvaptan SALT-1, SALT-24.0 vs. 0.4 (AUC)Day 4Euvolemic/Hypervolemic Hyponatremia[1]
SALT-1, SALT-26.2 vs. 1.8 (AUC)Day 30Euvolemic/Hypervolemic Hyponatremia[1]
Meta-analysisNet increase of 3.3 (Day 1), 4.2 (Day 2)Days 1-5Hyponatremia[2]
Conivaptan Clinical TrialSignificant increase vs. placebo4 daysEuvolemic/Hypervolemic Hyponatremia[3]
Hemodynamic Study--Advanced Heart Failure[4]
Lixivaptan BALANCE2.5 vs. 1.3Day 7Hyponatremia in Heart Failure[5]
LIBRA, HARMONYStatistically significant increase vs. placebo7 daysEuvolemic Hyponatremia (SIADH)[5]
Table 2: Key Safety Endpoints
AntagonistCommon Adverse EventsRisk of Overly Rapid Sodium CorrectionOther Notable EffectsCitation(s)
Tolvaptan Thirst, dry mouth, polyuriaIncreased risk (Odds Ratio: 3.0)Potential for serious liver injury with chronic use[2]
Conivaptan Infusion site reactions, thirst, postural hypotensionIncreased risk (9% in trials)Administered intravenously[3][6]
Lixivaptan Thirst, polyuria-Development discontinued (B1498344) due to observed liver enzyme elevations[4]

Experimental Protocols

Below are detailed methodologies for key clinical trials cited in this guide.

SALT-1 and SALT-2 Trials (Tolvaptan)
  • Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials.[1][2]

  • Participants: 448 patients with euvolemic or hypervolemic hyponatremia (serum sodium <135 mEq/L) resulting from various underlying conditions, including heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[2]

  • Intervention: Patients were randomized to receive oral tolvaptan (starting at 15 mg once daily, titrated to 30 mg and 60 mg if necessary) or a matching placebo for 30 days.[7]

  • Primary Endpoint: The primary outcome was the average daily area under the curve (AUC) for the change in serum sodium concentration from baseline to day 4 and from baseline to day 30.[1]

  • Key Assessments: Serum sodium levels were monitored at baseline, 8 hours after the first dose, and on days 2, 3, 4, 11, 18, 25, and 30. A follow-up assessment was conducted 7 days after discontinuation of the study drug.[2] Fluid restriction was discouraged during the initial 24 hours of treatment.[2]

BALANCE Trial (Lixivaptan)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[8][9]

  • Participants: Approximately 650 patients hospitalized with worsening heart failure, signs of congestion, and a serum sodium concentration of <135 mEq/L.[8][9]

  • Intervention: Patients were randomized on a 1:1 basis to receive oral lixivaptan or a matching placebo for 60 days. The dosage was adjusted based on serum sodium levels and volume status.[8][9]

  • Primary Endpoint: The main objective was to evaluate the effect of lixivaptan on serum sodium concentrations.[9]

  • Secondary Endpoints: Included assessments of dyspnea, body weight, cognitive function, and days of hospital-free survival.[8]

Conivaptan Clinical Trials
  • Study Design: Multiple double-blind, randomized, controlled studies.[3]

  • Participants: Patients with euvolemic or hypervolemic hyponatremia.[3]

  • Intervention: Conivaptan was administered as an intravenous loading dose of 20 mg over 30 minutes, followed by a continuous infusion of 20-40 mg per day for up to four days.[3][6] Infusion sites were changed every 24 hours to minimize local irritation.[6]

  • Key Assessments: Close monitoring of serum sodium levels and volume status was conducted to guide dose adjustments and prevent overly rapid correction of hyponatremia.[3]

Signaling Pathways and Mechanism of Action

The therapeutic effects of vasopressin receptor antagonists are mediated through the blockade of specific signaling pathways. The following diagrams illustrate the mechanism of action.

Caption: Vasopressin V2 Receptor Signaling Pathway and Antagonist Action.

The binding of vasopressin to the V2 receptor initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[10] PKA then promotes the insertion of Aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, increasing water reabsorption.[10] Vasopressin receptor antagonists competitively block the V2 receptor, thereby inhibiting this pathway and promoting free water excretion.

Vasopressin_V1a_Receptor_Signaling AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to G_protein Gq/11 Protein V1aR->G_protein PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG G_protein->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction VRA Vasopressin Receptor Antagonist (e.g., Conivaptan) VRA->V1aR Blocks

Caption: Vasopressin V1a Receptor Signaling Pathway and Antagonist Action.

Activation of the V1a receptor by vasopressin engages the Gq/11 protein, which in turn activates Phospholipase C (PLC).[11] PLC catalyzes the formation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[11] These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), ultimately resulting in physiological responses such as vasoconstriction.[11] Conivaptan, a dual V1a/V2 antagonist, blocks this pathway in addition to the V2 pathway.

Experimental_Workflow cluster_Screening Patient Screening and Enrollment cluster_Randomization Randomization and Treatment cluster_FollowUp Follow-up and Data Collection cluster_Analysis Data Analysis p1 Patient Population (e.g., Hyponatremia, Heart Failure) p2 Inclusion/Exclusion Criteria Met? p1->p2 p3 Informed Consent p2->p3 Yes p_out Screen Failure p2->p_out No p4 Baseline Assessments (Serum Na⁺, Vitals, etc.) p3->p4 r1 Randomization (1:1) p4->r1 r2a Treatment Group (VRA - e.g., Tolvaptan) r1->r2a r2b Control Group (Placebo) r1->r2b f1a Dose Titration (as per protocol) r2a->f1a f1b Monitoring (Serum Na⁺, Adverse Events) r2b->f1b f1a->f1b f2 Endpoint Assessment (Primary and Secondary) f1b->f2 f3 End of Study/ Follow-up Period f2->f3 a1 Statistical Analysis (e.g., AUC, Mean Change) f3->a1

References

Safety Operating Guide

Navigating the Disposal of Brezivaptan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific manufacturer guidelines necessitates a cautious approach based on established best practices for investigational pharmaceutical waste.

For researchers, scientists, and drug development professionals handling Brezivaptan, an investigational vasopressin V1B receptor antagonist, the proper disposal of unused or expired materials is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions from the manufacturer, Taisho Pharmaceutical, are not publicly available, a comprehensive disposal plan can be formulated based on general best practices for investigational drugs and established regulatory frameworks.

At the forefront of pharmaceutical waste management are the regulations set forth by the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA). These regulations provide a "cradle-to-grave" framework for hazardous waste management. A crucial first step, therefore, is to determine if this compound qualifies as a RCRA hazardous waste.

Step 1: Hazardous Waste Determination

The responsibility for classifying waste lies with the generator—in this case, the research institution. A formal hazardous waste determination must be conducted, and the primary resource for this is the Safety Data Sheet (SDS) for this compound. It is imperative to obtain the SDS from the manufacturer or supplier. The SDS will contain a dedicated section on disposal considerations and information on the substance's hazards.

In the absence of an SDS, a conservative approach is to manage the waste as hazardous until proven otherwise. A waste is considered hazardous if it is specifically listed by the EPA (P-list or U-list) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.

Quantitative Data for Hazardous Waste Characterization

CharacteristicEPA Waste CodeThresholdRelevance to this compound
Ignitability D001Liquid with a flash point < 60°C (140°F)Unlikely for a solid, but solutions may be flammable depending on the solvent.
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5To be determined by testing a solution of this compound if applicable.
Reactivity D003Unstable, reacts violently with water, or generates toxic gasesUnlikely based on the general chemical structure, but must be confirmed.
Toxicity D004-D043Exceeds concentration limits for specific contaminantsTo be determined through a Toxicity Characteristic Leaching Procedure (TCLP) if the compound contains listed toxic chemicals.

Step 2: Segregation and Labeling

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and ensure correct disposal.

  • Solid Waste: Unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials should be collected in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container. Avoid mixing with other chemical waste unless deemed safe by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

All waste containers must be clearly labeled with the words "Hazardous Waste" (or as determined by your EHS department), the full chemical name "this compound," and the date accumulation started.

Step 3: Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secure area, and containers must be kept closed except when adding waste.

Step 4: Disposal Pathway

The recommended and most common method for the final disposal of pharmaceutical waste, particularly for investigational and potentially hazardous compounds, is incineration .[1][2][3] High-temperature incineration by a licensed hazardous waste management facility ensures the complete destruction of the active pharmaceutical ingredient.[1][2][3]

Do not dispose of this compound down the drain or in regular trash. Pharmaceuticals can persist in the environment and have adverse effects on aquatic life and ecosystems.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound disposal are not available, a general workflow for managing investigational drug waste in a research setting is as follows:

  • Obtain SDS: Request and receive the Safety Data Sheet for this compound from the manufacturer or supplier.

  • Consult EHS: Provide the SDS to your institution's Environmental Health and Safety department for a formal hazardous waste determination.

  • Develop a Waste Management Plan: In collaboration with EHS, establish a specific plan for the segregation, labeling, and storage of this compound waste.

  • Train Personnel: Ensure all laboratory staff handling this compound are trained on the specific disposal procedures.

  • Accumulate Waste: Collect solid, liquid, and sharps waste in their respective, properly labeled containers within a designated Satellite Accumulation Area.

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste by a licensed environmental management vendor.

  • Maintain Records: Keep detailed records of all waste generated and disposed of, including dates and quantities.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the general workflow for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Disposal Solid Solid Waste (Unused powder, contaminated PPE) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions containing this compound) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste (Contaminated needles, syringes) SharpsContainer Labeled Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA Vendor Licensed Hazardous Waste Vendor SAA->Vendor Incineration High-Temperature Incineration Vendor->Incineration

References

Essential Safety and Logistical Information for Handling Brezivaptan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Brezivaptan. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on established best practices for handling potent pharmaceutical compounds. This information should be supplemented by a compound-specific risk assessment before any handling occurs.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to potent pharmaceutical compounds like this compound. The following table summarizes the recommended PPE for handling such materials in a laboratory setting.[1][2][3] A work area and process/task assessment is required to determine the potential hazards and to select the appropriate PPE for protection.[4]

PPE Category Item Specifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[1]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory before use.[1]
Disposable Respirators (e.g., N95)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.[1] For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a pair of heavy-duty, chemically resistant outer gloves.[5]
Body Protection Disposable CoverallsRecommended to be made from materials like Tyvek or microporous film to protect against chemical splashes and dust.[1]
Dedicated Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] Flame-resistant lab coats are required in many research laboratory settings.[5]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes.[1] A face shield should be worn over goggles for added protection, especially when there is a splash hazard.[4][5] All eye protection must meet ANSI standard Z87.1.[5]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[1]
Closed-Toe ShoesRequired to prevent foot injuries from dropped objects or spills.[2]
Operational Plan

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for all planned procedures involving this compound.

  • Designated Area: Establish a designated area for handling this compound, ideally within a containment device such as a chemical fume hood or a glove box.

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[1]

2. Handling Procedures:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. To minimize dust generation when handling powders, use gentle scooping techniques.[1]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]

  • PPE Doffing: Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

Disposal Plan

Pharmaceutical research generates various types of waste, including expired or unused medications, contaminated materials, and chemicals.[6] Proper disposal is crucial to protect human health and the environment.[6]

  • Waste Segregation: All waste generated from handling this compound, including contaminated PPE, must be segregated as hazardous pharmaceutical waste.

  • Containerization: All liquid and solid pharmaceutical waste should be collected in designated, properly labeled, and sealed hazardous waste containers.[7]

  • Disposal Method: Do not dispose of pharmaceutical waste down the drain or in regular trash.[7][8] All waste must be disposed of through an approved hazardous waste program, which typically involves incineration.[7][8] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.[9][10]

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Conduct Risk Assessment DesignateArea Designate Handling Area RiskAssessment->DesignateArea PrepWaste Prepare Waste Containers DesignateArea->PrepWaste DonPPE Don PPE PrepWaste->DonPPE Weighing Weighing & Aliquoting DonPPE->Weighing Enter Handling Area SolutionPrep Solution Preparation Weighing->SolutionPrep Decontaminate Decontaminate Surfaces & Equipment SolutionPrep->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE SegregateWaste Segregate Hazardous Waste DoffPPE->SegregateWaste Exit Handling Area DisposeWaste Dispose via EHS Program SegregateWaste->DisposeWaste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.